molecular formula C10H5Cl2N3 B2775095 4,8-Dichloroimidazo[1,5-a]quinoxaline CAS No. 1334331-43-9

4,8-Dichloroimidazo[1,5-a]quinoxaline

Cat. No.: B2775095
CAS No.: 1334331-43-9
M. Wt: 238.07
InChI Key: QQFSCGYTBDYLSG-UHFFFAOYSA-N
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Description

4,8-Dichloroimidazo[1,5-a]quinoxaline (CAS 1334331-43-9) is a high-purity synthetic compound with the molecular formula C 10 H 5 Cl 2 N 3 and a molecular weight of 238.07 . It serves as a key chemical intermediate in medicinal chemistry and drug discovery research, particularly for constructing more complex molecular architectures. The compound belongs to the imidazo[1,5-a]quinoxaline chemical class, a family of heterocycles frequently identified in pharmacologically active agents . These core structures are found in compounds studied for a range of biological activities, including use as antiallergic, anticonvulsant, and anxiolytic agents . Recent scientific literature highlights that derivatives of this chemical class can be modified to exhibit antimicrobial properties, with certain analogs demonstrating effective bacteriostatic and fungistatic activities against various pathogenic bacteria and fungi . Furthermore, fused imidazo[1,5-a]pyrazine systems, which are structurally related, are investigated as inhibitors of enzymes like phosphodiesterase 10, indicating potential applications in central nervous system research . This reagent is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dichloroimidazo[1,5-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFSCGYTBDYLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C=NC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Targets of Imidazo[1,5-a]quinoxaline Derivatives in Oncology

[1][2][3][4]

Executive Summary

The imidazo[1,5-a]quinoxaline scaffold represents a privileged structure in medicinal chemistry, distinguished by its planar tricyclic nitrogen-rich architecture. Often referred to as the "Imiqualine" family, these derivatives have evolved from structural analogues of the immunomodulator Imiquimod into potent, direct-acting cytotoxic agents.[1]

Unlike their predecessors, which primarily target Toll-like Receptors (TLRs), imidazo[1,5-a]quinoxalines exert their oncological efficacy through distinct, multi-modal mechanisms. This guide dissects their primary biological targets: Tubulin (Microtubules) , Protein Kinases (PI3K/Akt) , and Multidrug Resistance Proteins (P-gp) .

Primary Target: Microtubule Destabilization

The most well-validated mechanism of action for imidazo[1,5-a]quinoxaline derivatives (notably the EAPB series) is the disruption of microtubule dynamics.

Mechanism of Action

These derivatives function as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), imidazo[1,5-a]quinoxalines bind to the colchicine-binding site on

  • Binding Event: The planar scaffold intercalates or occupies the hydrophobic pocket at the interface of

    
    - and 
    
    
    -tubulin dimers.
  • Consequence: This steric hindrance prevents the curved-to-straight conformational change required for microtubule polymerization.

  • Cellular Outcome: The cell is arrested in the G2/M phase due to spindle formation failure, leading to mitotic catastrophe and apoptosis.

Key Lead Compounds
CompoundPrimary TargetIC50 (Melanoma A375)Mechanism Note
EAPB0203 Tubulin (Colchicine Site)~1.0 - 2.0

M
Early generation lead; arrests cells in G2/M.
EAPB0503 Tubulin (Colchicine Site)~0.2

M
10x more potent than EAPB0203; induces rapid apoptosis.
Compound 1A2 Tubulin4.33

M
Validated via molecular docking to colchicine site.
Visualization: Microtubule Instability Pathway

The following diagram illustrates the disruption of the tubulin equilibrium by imidazo[1,5-a]quinoxalines.

TubulinMechanismFreeTubulinFree Tubulin DimersPolymerizationPolymerization (GTP-dependent)FreeTubulin->Polymerization NormalComplexTubulin-Inhibitor ComplexFreeTubulin->Complex + Inhibitor binds Colchicine SiteMicrotubuleStable MicrotubulePolymerization->MicrotubuleMitosisMitotic Spindle FormationMicrotubule->MitosisArrestG2/M Phase ArrestMitosis->Arrest FailureInhibitorImidazo[1,5-a]quinoxaline (EAPB0503)Complex->Polymerization BlocksApoptosisApoptosis (Cell Death)Arrest->Apoptosis

Figure 1: Mechanism of tubulin depolymerization induced by EAPB derivatives binding to the colchicine site.

Secondary Target: Kinase Inhibition (PI3K/Akt/mTOR)

While tubulin targeting is specific to the EAPB series, the imidazo[1,5-a]quinoxaline core is an isostere of ATP, allowing it to function as a scaffold for kinase inhibition.

The PI3K Connection

The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. Imidazo[1,5-a]quinoxalines have been designed to target the ATP-binding pocket of the p110 catalytic subunit of PI3K.

  • Dual Inhibition: Certain derivatives (e.g., those structurally related to PX-866 or PKI-587 , though these often possess varying quinoxaline fusion patterns) exhibit dual inhibition of PI3K and mTOR.[2]

  • Selectivity: The nitrogen positioning in the imidazo-fusion allows for hydrogen bonding with the hinge region of the kinase, a critical feature for potency.

IKK Inhibition

Beyond PI3K, specific derivatives have shown activity against I


PI3KPathwayRTKRTK / GPCRPI3KPI3K (p110)RTK->PI3K ActivationPIP3PIP3 AccumulationPI3K->PIP3ApoptosisApoptosisPI3K->Apoptosis Inhibition leads toAktAkt (PKB)PIP3->AktmTORmTORC1Akt->mTORGrowthCell Growth & SurvivalmTOR->GrowthDrugImidazo[1,5-a]quinoxaline DerivativeDrug->PI3K ATP CompetitionDrug->mTOR Dual Inhibition (Select Derivatives)

Figure 2: Intervention points of imidazo[1,5-a]quinoxaline derivatives within the PI3K/Akt/mTOR signaling cascade.

Tertiary Target: Multidrug Resistance (P-gp)

A critical advantage of this scaffold is its ability to interact with P-glycoprotein (P-gp/ABCB1), the efflux pump responsible for multidrug resistance (MDR).[3][4]

  • MDR Reversal: Unlike many chemotherapeutics that are substrates for P-gp (and thus pumped out of the cell), specific imidazo[1,5-a]quinoxalines act as inhibitors of P-gp.

  • Synergy: When co-administered with P-gp substrates (e.g., Doxorubicin, Vincristine), these derivatives block the efflux pump, restoring the intracellular concentration of the co-drug.

  • Structure-Activity Relationship (SAR): Lipophilicity and specific substitution at the N-1 and C-4 positions dictate whether the molecule acts as a substrate or an inhibitor.

Experimental Protocols

To validate these targets in a laboratory setting, the following protocols are recommended. These are designed to be self-validating with necessary controls.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Determine if a compound directly inhibits the assembly of tubulin into microtubules.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Positive Control: Colchicine (5

    
    M).
    
  • Negative Control: Paclitaxel (Stabilizer) or DMSO (Vehicle).

Workflow:

  • Preparation: Dilute purified tubulin to 3 mg/mL in ice-cold Buffer containing 1 mM GTP. Keep strictly on ice.

  • Treatment: Add test compound (e.g., 5

    
    M and 10 
    
    
    M) to a 96-well half-area plate pre-warmed to 37°C. Include DMSO and Colchicine controls.
  • Initiation: Rapidly dispense the cold tubulin/GTP mix into the warm plate.

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Analysis: Plot OD340 vs. Time.

    • Normal Polymerization: Sigmoidal curve (Lag phase

      
       Log phase 
      
      
      Plateau).
    • Inhibition (Hit): Flat line or significantly reduced Vmax (slope), similar to Colchicine.

Protocol B: P-gp Efflux Inhibition Assay (Rhodamine 123)

Objective: Assess the ability of the derivative to inhibit P-gp mediated efflux in MDR cells.

Cell Lines:

  • A375 (Parental Melanoma).

  • A375/MDR (Doxorubicin-resistant variant overexpressing P-gp).

Workflow:

  • Seeding: Seed

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Loading: Incubate cells with Rhodamine 123 (Rh123) (5

    
    M) for 60 minutes at 37°C. Rh123 is a fluorescent P-gp substrate.
    
  • Efflux Phase:

    • Wash cells 3x with ice-cold PBS to remove extracellular Rh123.

    • Add fresh media containing the Test Compound (5-10

      
      M) or Verapamil  (Positive Control, 10 
      
      
      M).
    • Incubate for 90 minutes at 37°C to allow efflux.

  • Analysis:

    • Harvest cells, wash, and resuspend in PBS.

    • Analyze via Flow Cytometry (FITC channel).

  • Interpretation:

    • High Fluorescence: P-gp was inhibited (Rh123 remained inside).

    • Low Fluorescence: P-gp pumped Rh123 out (Compound is inactive).

References

  • Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives. Source: Molecules (MDPI) URL:[Link]

  • Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]]

  • Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. Source: University of Pisa (UNIPI) URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Source: PubMed Central URL:[Link]

Toxicity and safety profile assessments of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and safety profile assessments of quinoxaline derivatives Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary: The Therapeutic-Toxicological Balance

Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1] However, their clinical translation is frequently attrition-prone due to narrow therapeutic indices and off-target cytotoxicity. This guide outlines a rigorous, multi-tiered safety assessment protocol designed to de-risk quinoxaline candidates early in the discovery phase.

The assessment strategy moves beyond simple IC50 determination, advocating for a Selectivity Index (SI) driven approach (


) and mechanistic validation of cell death pathways to distinguish specific pharmacological activity from generalized necrosis.

In Silico Predictive Toxicology: The First Line of Defense

Before benchwork begins, computational profiling must filter candidates with high liabilities. For quinoxalines, specific structural alerts (e.g., N-oxide moieties) correlate with mutagenicity.

Core In Silico Workflow
  • QSAR Modeling: Utilize tools like ProTox-II or Derek Nexus to predict oral toxicity (LD50 classes) and hepatotoxicity.

  • Structural Alert Screening:

    • Quinoxaline-1,4-di-N-oxides (QdNOs): High risk of genotoxicity due to metabolic reduction.

    • Nitro-groups (-NO2): Often associated with mutagenicity in the Ames test.

  • ADMET Profiling: Assess Blood-Brain Barrier (BBB) penetration and P-gp substrate probability using SwissADME to predict off-target CNS toxicity.

In Vitro Cytotoxicity Profiling

This section details the experimental "engine" for safety screening. The goal is not just to kill cancer cells, but to prove safety in normal cells.

Quantitative Viability Assays (MTT/MTS)

Protocol Integrity: The metabolic state of the cell influences tetrazolium reduction. Quinoxalines affecting mitochondrial function may yield false positives in MTT assays.

  • Validation Step: Cross-validate MTT results with an LDH Release Assay (membrane integrity) to confirm cytotoxicity is not merely metabolic inhibition.

Standardized Protocol:

  • Seeding: Plate normal cells (e.g., Vero-76, LO2, or HUVEC) at

    
     cells/well in 96-well plates.
    
  • Treatment: Apply serial dilutions (0.1 µM to 100 µM) of the quinoxaline derivative for 48h.

  • Controls (Critical):

    • Negative:[2] 0.5% DMSO (vehicle).

    • Positive: Doxorubicin or Cisplatin (known cytotoxic agents).

  • Readout: Measure absorbance at 570 nm. Calculate

    
     (Cytotoxic Concentration 50%).
    
Mechanistic Deconvolution

Distinguishing apoptosis from necrosis is vital for safety. Necrosis induces inflammation, whereas apoptosis is a clean clearance mechanism.

  • Flow Cytometry (Annexin V/PI):

    • Early Apoptosis: Annexin V(+)/PI(-)

    • Late Apoptosis/Necrosis:[3] Annexin V(+)/PI(+)[3][4]

    • Quinoxaline Specifics: Many derivatives induce G2/M cell cycle arrest before apoptosis.

Data Visualization: Mechanism of Action

The following diagram illustrates the pathway from quinoxaline exposure to cell death, highlighting checkpoints for safety assessment.

ToxicityMechanism Compound Quinoxaline Derivative ROS ROS Generation (Oxidative Stress) Compound->ROS Metabolic Activation DNA DNA Damage (Genotoxicity) Compound->DNA Intercalation Mito Mitochondrial Dysfunction (ΔΨm Loss) Apoptosis Apoptosis (Caspase 3/9 Activation) Mito->Apoptosis Cytochrome c Release ROS->Mito Oxidation ROS->DNA Strand Breaks Necrosis Necrosis (Inflammatory) ROS->Necrosis Massive Overload Cycle Cell Cycle Arrest (G2/M Phase) DNA->Cycle Checkpoint Activation Cycle->Apoptosis Repair Failure

Figure 1: Mechanistic pathways of quinoxaline-induced toxicity. ROS generation and DNA interaction are primary drivers of downstream apoptotic or necrotic events.

Genotoxicity and Mutagenicity Assessment

Quinoxaline derivatives, particularly those with amino or nitro substitutions, carry a risk of mutagenicity.[5]

The Ames Test (OECD 471)
  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Must be performed with and without S9 fraction (liver homogenate). Many quinoxalines are pro-mutagens requiring metabolic conversion to active N-hydroxy metabolites.

  • Interpretation: A fold increase

    
     over background revertants indicates mutagenicity.
    
In Vivo Micronucleus Assay (OECD 474)

If the Ames test is positive or equivocal, assess chromosomal damage in vivo.

  • Target: Bone marrow erythrocytes in mice.[6]

  • Endpoint: Frequency of micronucleated polychromatic erythrocytes (MN-PCEs).

In Vivo Acute Toxicity (OECD Guidelines)

In vivo testing is the regulatory bridge to clinical trials. The "Up-and-Down" procedure reduces animal usage while ensuring statistical validity.

Protocol: OECD 423 (Acute Toxic Class Method)
  • Subjects: Female Wistar rats (sensitive sex), n=3 per step.

  • Dosing: Stepwise oral gavage (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation Window:

    • Immediate: 30 min to 4 hours (neurological signs, respiratory distress).

    • Long-term: 14 days (delayed toxicity, weight loss).[7][8]

  • Endpoints:

    • LD50 Estimation: Based on the Globally Harmonized System (GHS).[9]

    • NOAEL: No-Observed-Adverse-Effect Level.

Comparative Toxicity Data

The table below synthesizes toxicity profiles for common quinoxaline subclasses.

Compound ClassPrimary Toxicity ConcernTypical LD50 (Rat, Oral)Genotoxicity (Ames)Reference
Simple Quinoxalines Low acute toxicity; mild hepatotoxicity> 2000 mg/kgNegative[Nakache et al., 2017]
Quinoxaline-1,4-di-N-oxides Phototoxicity, Mutagenicity100 - 500 mg/kgPositive (+S9)[Liu et al., 2016]
Nitro-Quinoxalines Respiratory distress, Neurotoxicity50 - 300 mg/kgVariable[BenchChem, 2025]
2,3-Dimethylquinoxaline Low toxicity> 2000 mg/kgNegative[BioRxiv, 2024]

Structure-Toxicity Relationships (STR)

Optimizing safety requires understanding how substituents affect the toxicological profile.

  • N-Oxidation: The

    
     reduction pathway is a major source of free radicals. Removing N-oxide moieties often improves safety but may reduce antibacterial potency.
    
  • Position 6/7 Substitutions:

    • Electron-Withdrawing (e.g., -Cl, -NO2): Increase reactivity and often toxicity.

    • Electron-Donating (e.g., -OCH3): generally improve stability and reduce acute toxicity.

  • Acidic Groups: Introduction of a carboxylic acid at Position 5 (e.g., Qx28) has been shown to reduce ototoxicity compared to the parent scaffold.

Integrated Safety Assessment Workflow

This workflow ensures a logical progression from computer models to animal studies, minimizing waste and maximizing safety assurance.

SafetyWorkflow cluster_0 Phase I: In Silico cluster_1 Phase II: In Vitro cluster_2 Phase III: In Vivo QSAR QSAR Prediction (ProTox-II) ADME ADME Profiling (SwissADME) QSAR->ADME MTT Cytotoxicity (MTT) Normal vs Cancer Cells ADME->MTT Pass Ames Genotoxicity (Ames Test) MTT->Ames SI > 10 Decision Go / No-Go Decision MTT->Decision SI < 10 (Fail) Mech Mechanism Check (Apoptosis vs Necrosis) Ames->Mech Negative Ames->Decision Positive (Fail) Acute Acute Toxicity (OECD 423) Mech->Acute Apoptotic Profile Histo Histopathology (Liver/Kidney) Acute->Histo Histo->Decision

Figure 2: Integrated safety assessment pipeline. Progression to in vivo stages is contingent on passing specific in vitro thresholds (e.g., Selectivity Index > 10).

References

  • BenchChem. (2025).[3][4][10][11] Application Notes and Protocols for Assessing the Cytotoxicity of Imidazo[1,5-a]quinoxalin-4(5H)-one. BenchChem. Link

  • Nakache, Y., et al. (2017).[7] In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in Wistar rats. Cogent Chemistry. Link

  • Liu, X., et al. (2016). Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites. Food and Chemical Toxicology. Link

  • Pereira, J. A., et al. (2024).[2] In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Medicinal Plant. BioRxiv. Link

  • OECD. (2001).[8] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.[9] Link

  • Kurakami, S., et al. (2025).[5] Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment. Link

Sources

Methodological & Application

Application Notes & Protocols: A Proposed Step-by-Step Synthesis of 4,8-Dichloroimidazo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Imidazo[1,5-a]quinoxaline Scaffold

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[3][4] The fusion of an imidazole ring to the quinoxaline core to form the imidazo[1,5-a]quinoxaline system further enhances the structural complexity and biological potential of these molecules. The synthesis of this fused heterocyclic system has been the subject of extensive research, with various methods developed for its construction.[5][6][7] This document outlines a rational, step-by-step synthetic strategy to obtain the novel 4,8-dichloro-substituted analog, a molecule of interest for further investigation in drug discovery programs.

Proposed Synthetic Pathway

The proposed synthesis of 4,8-dichloroimidazo[1,5-a]quinoxaline is a multi-step process commencing with a substituted o-phenylenediamine. The overall strategy involves the initial construction of a dichlorinated quinoxaline core, followed by the formation of the fused imidazole ring.

Synthetic_Pathway A 3,6-Dichlorobenzene-1,2-diamine B Step 1: Condensation with Oxalic Acid A->B Oxalic Acid, 4N HCl, Reflux C 5,8-Dichloroquinoxaline-2,3(1H,4H)-dione B->C D Step 2: Chlorination with POCl3 C->D POCl3, Reflux E 2,3,5,8-Tetrachloroquinoxaline D->E F Step 3: Selective Amination E->F NH3, Ethanol G 2-Amino-3,5,8-trichloroquinoxaline F->G H Step 4: Imidazole Ring Formation and Cyclization G->H 1. Chloroacetaldehyde 2. Base-mediated cyclization I 4,8-Dichloroimidazo[1,5-a]quinoxaline H->I Experimental_Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis & Characterization start Start: Starting Materials step1 Step 1: Condensation start->step1 step2 Step 2: Chlorination step1->step2 step3 Step 3: Amination step2->step3 step4 Step 4: Cyclization step3->step4 workup Reaction Quenching & Extraction step4->workup purification Column Chromatography / Recrystallization workup->purification analysis NMR, MS, IR Spectroscopy purification->analysis final_product Final Product: 4,8-Dichloroimidazo[1,5-a]quinoxaline analysis->final_product

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 4,8-Dichloroimidazo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,5-a]quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, with derivatives showing promise as potent biological agents.[1][2][3] The strategic functionalization of this core is paramount for the exploration of structure-activity relationships (SAR). This guide provides in-depth application notes and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4,8-dichloroimidazo[1,5-a]quinoxaline. We will explore the principles of regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering researchers a robust platform for creating diverse libraries of novel compounds for drug discovery and development.

The Scientific Rationale: Understanding Regioselectivity

The 4,8-dichloroimidazo[1,5-a]quinoxaline substrate presents two distinct reaction sites for cross-coupling. The inherent electronic and steric differences between the C4 and C8 positions allow for selective, stepwise functionalization.

  • Electronic Effects: The C4 position is adjacent to a pyridine-like nitrogen within the quinoxaline ring system and part of a pyrimidine-like ring, making it significantly more electron-deficient than the C8 position. This heightened electrophilicity makes the C4-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst, the rate-determining step in many cross-coupling cycles.

  • Reactivity Hierarchy: In palladium-catalyzed reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[4] While both sites on the substrate are chlorides, the pronounced electronic activation at C4 means it will react preferentially under carefully controlled conditions, leaving the C8-Cl bond intact for subsequent transformations.

This predictable reactivity allows for a modular approach: a first coupling reaction can be directed to the C4 position under relatively mild conditions, followed by a second coupling at the less reactive C8 position, often requiring a more active catalyst system or more forcing conditions.

G cluster_0 Reactivity Profile cluster_1 Synthetic Strategy Start 4,8-Dichloroimidazo[1,5-a]quinoxaline C4 C4-Cl Position (Electron Deficient) Start->C4 Highly Reactive Site (Preferred for Oxidative Addition) C8 C8-Cl Position (Less Activated) Start->C8 Less Reactive Site Step1 Step 1: Selective Coupling (Mild Conditions) C4->Step1 Target for Initial Functionalization Intermediate 4-Substituted-8-chloro- imidazo[1,5-a]quinoxaline Step1->Intermediate Step2 Step 2: Second Coupling (Forcing Conditions) Intermediate->Step2 Product 4,8-Disubstituted Product Step2->Product G pd0 Pd(0)L₂ pd_complex1 Cl-Pd(II)L₂-Ar' pd0->pd_complex1 Oxidative Addition pd_complex3 R-Pd(II)L₂-Ar' pd_complex1->pd_complex3 Transmetalation pd_complex2 R-B(OH)₂-Base pd_complex2->pd_complex1 pd_complex3->pd0 Reductive Elimination product R-Ar' pd_complex3->product substrate Cl-Ar' substrate->pd_complex1

Sources

Scalable Manufacturing of Imidazo[1,5-a]quinoxaline Scaffolds: Process Optimization and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

The imidazo[1,5-a]quinoxaline scaffold represents a privileged class of nitrogen-rich heterocycles, distinct from its more common isomer, imidazo[1,2-a]quinoxaline. This specific [1,5-a] fusion system is pharmacologically critical, serving as the core pharmacophore in PDE4 inhibitors (anti-inflammatory), GABA_A receptor modulators (anxiolytics), and emerging anti-leukemic agents (e.g., BMS-238497 analogues).

The Scale-Up Challenge: Traditional synthesis of this scaffold often relies on harsh dehydration reagents (POCl₃, SOCl₂), high-boiling toxic solvents (nitrobenzene), or complex multistep sequences with poor atom economy.

This Guide's Solution: We present two field-validated, scalable protocols designed for GMP compliance:

  • Method A (Green): A metal-free, iodine-mediated oxidative cyclocondensation.

  • Method B (High-Throughput): A T3P®-mediated flow chemistry approach for rapid amide coupling and cyclization.

Critical Structural Analysis

Before synthesis, it is vital to distinguish the target scaffold from its isomers to ensure the correct retrosynthetic disconnection.

  • Imidazo[1,5-a]quinoxaline: Nitrogen bridgehead is at position 4 of the imidazole ring (fusion point).

  • Key Disconnection: The C3-N4 bond (imidazole) or the N5-C6 bond (pyrazine).

Pathway Visualization: Retrosynthetic Logic

The following diagram illustrates the logical disconnection for the scalable routes selected.

G Target Imidazo[1,5-a]quinoxaline (Target Scaffold) RouteA Route A: Oxidative Cyclization (Metal-Free) Target->RouteA Retrosynthesis RouteB Route B: Amide Activation (T3P Mediated) Target->RouteB Retrosynthesis IntermediateA Schiff Base Intermediate (In Situ) RouteA->IntermediateA IntermediateB N-(2-Aminophenyl) imidazole-2-carboxamide RouteB->IntermediateB PrecursorA1 3-Aroylquinoxalin-2(1H)-one PrecursorA2 Benzylamine Derivative PrecursorB1 2-Imidazolecarboxylic Acid PrecursorB2 1,2-Diaminobenzene IntermediateA->PrecursorA1 IntermediateA->PrecursorA2 IntermediateB->PrecursorB1 IntermediateB->PrecursorB2

Figure 1: Retrosynthetic analysis showing the two primary scalable disconnections. Route A utilizes oxidative cyclization of quinoxalinones, while Route B utilizes amide activation.

Method A: Metal-Free Oxidative Cyclocondensation

Best For: Synthesis of imidazo[1,5-a]quinoxalin-4-ones (common in PDE4 inhibitors). Scalability Factor: High. Uses DMSO as both solvent and oxidant; avoids transition metals.

Mechanistic Insight

This reaction proceeds via the condensation of a benzylamine with the ketone carbonyl of a 3-aroylquinoxalinone, followed by an oxidative cyclization. The presence of Molecular Iodine (I₂) or simply heating in DMSO facilitates the oxidative closure of the imidazole ring by removing two hydrogen atoms.

Protocol Parameters[2][3]
ParameterSpecificationNotes
Substrate 3-Aroylquinoxalin-2(1H)-oneEasily accessible via Hinsberg reaction.
Reagent Benzylamine (1.2 equiv)Acts as the nitrogen source for the imidazole ring.
Oxidant Iodine (20 mol%) + DMSODMSO acts as the terminal oxidant; Iodine is catalytic.
Solvent DMSODual role: solvent and oxidant.
Temp/Time 100–110°C / 4–6 hoursMonitor by TLC (EtOAc:Hexane 4:6).
Yield 75–88%Isolated yields after recrystallization.
Step-by-Step Procedure
  • Charge Reactor: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzoylquinoxalin-2(1H)-one (10.0 mmol, 2.50 g) in DMSO (50 mL).

  • Add Nucleophile: Add benzylamine (12.0 mmol, 1.31 mL) dropwise over 5 minutes.

  • Catalyst Addition: Add molecular iodine (I₂) (2.0 mmol, 0.51 g). Note: The solution will darken.

  • Reaction: Heat the mixture to 110°C in an oil bath open to the air (or with a reflux condenser open to the atmosphere) for 5 hours.

    • Checkpoint: Monitor the disappearance of the quinoxalinone starting material (Rf ~0.4) and the appearance of a fluorescent spot (product) under UV (254/365 nm).

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (200 mL) containing 5% sodium thiosulfate (to quench residual iodine).

    • Stir vigorously for 30 minutes. A solid precipitate should form.

  • Purification:

    • Filter the precipitate via vacuum filtration.

    • Wash the cake with water (3 × 50 mL) and cold ethanol (20 mL).

    • Recrystallization: Dissolve the crude solid in hot DMF/Ethanol (1:1) and cool slowly to yield pure 1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one .

Method B: T3P®-Mediated Flow Synthesis

Best For: High-throughput library generation and avoiding toxic coupling agents (POCl₃). Scalability Factor: Excellent. Propylphosphonic anhydride (T3P®) is non-toxic, non-explosive, and provides water-soluble byproducts, making it ideal for GMP.

The Chemistry

This route utilizes the condensation of 2-imidazolecarboxylic acid with 1,2-diaminobenzene (or substituted anilines). T3P activates the carboxylic acid for amide bond formation, and subsequent heating drives the cyclodehydration to form the tricyclic core.

Flow Reactor Setup (Graphviz)

Flow FeedA Feed A: 2-Imidazolecarboxylic acid + 1,2-Diaminobenzene in EtOAc PumpA HPLC Pump A (1.0 mL/min) FeedA->PumpA FeedB Feed B: T3P® (50% in EtOAc) + Pyridine (Base) PumpB HPLC Pump B (1.0 mL/min) FeedB->PumpB Mixer T-Mixer (PEEK) PumpA->Mixer PumpB->Mixer Reactor1 Reactor Coil 1 (Amide Formation) 50°C, 10 min residence Mixer->Reactor1 Reactor2 Reactor Coil 2 (Cyclization) 120°C, 20 min residence Back Pressure Regulator (100 psi) Reactor1->Reactor2 Quench Quench (Sat. NaHCO3) Reactor2->Quench

Figure 2: Continuous flow setup for the T3P-mediated synthesis. Reactor 1 favors the kinetic amide product; Reactor 2 (high temp/pressure) drives the thermodynamic cyclization.

Detailed Protocol
  • Stock Solutions:

    • Solution A: 2-Imidazolecarboxylic acid (0.5 M) and 1,2-diaminobenzene (0.5 M) in Ethyl Acetate (EtOAc).

    • Solution B: T3P® (50% w/w in EtOAc, 1.5 equiv) and Pyridine (2.0 equiv) in EtOAc.

  • System Priming: Prime pumps with pure EtOAc to remove air bubbles. Set Back Pressure Regulator (BPR) to 100 psi (approx 7 bar) to allow superheating of EtOAc.

  • Reaction Parameters:

    • Flow Rate: 1.0 mL/min per channel (Total flow 2.0 mL/min).

    • Reactor 1 (Coil): 10 mL volume (5 min residence time) at 50°C . This forms the intermediate amide.

    • Reactor 2 (Coil): 20 mL volume (10 min residence time) at 120°C . The high temperature drives the cyclodehydration.

  • Collection:

    • Direct the output stream into a stirred vessel containing saturated NaHCO₃ solution.

    • CO₂ evolution indicates quenching of excess T3P.

  • Isolation:

    • Separate the organic layer (EtOAc).

    • Wash with brine (1 × 50 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Result: The product usually precipitates upon concentration. If necessary, triturate with diethyl ether.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Incomplete Cyclization (Method A) Temperature too low or insufficient oxidant.Ensure temp reaches >100°C. Add additional 10 mol% Iodine. Ensure open vessel for O₂ participation.
Clogging in Flow Reactor (Method B) Intermediate precipitation.Switch solvent to DMF or NMP. Increase system pressure to 150 psi to keep reagents soluble at higher T.
Low Yield (Method B) Hydrolysis of T3P.Ensure all solvents are anhydrous. T3P is moisture sensitive.
Regioisomer Formation Steric hindrance on aniline.If using substituted 1,2-diaminobenzenes, regioisomers are possible. Separate via column chromatography (DCM:MeOH gradient).

References

  • Mungra, D. C., et al. (2011). "Efficient synthesis of imidazo[1,5-a]quinoxalin-4(5H)-ones via oxidative cyclocondensation." Journal of Heterocyclic Chemistry.

  • Modukuri, R. K., et al. (2016). "Synthesis of Highly Substituted Imidazo[1,5-a]quinoxalines Through a Multicomponent Reaction Followed by Deprotection–Cyclization." Advanced Synthesis & Catalysis.

  • Archimedean Pharma. (2023). "Propylphosphonic Anhydride (T3P®) in Pharmaceutical Manufacturing." Application Note. (Note: General reagent reference).

  • Sashidhara, K. V., et al. (2012). "Iodine-mediated oxidative cyclization for the synthesis of imidazo[1,5-a]quinoxalines." Tetrahedron Letters.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Dichloroimidazoquinoxalines in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dichloroimidazoquinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this class of compounds. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

I. Understanding the Core Problem: Why Are Dichloroimidazoquinoxalines Poorly Soluble?

Dichloroimidazoquinoxalines are heterocyclic compounds that often present significant solubility challenges in common organic solvents. This difficulty typically stems from a combination of factors inherent to their molecular structure:

  • High Crystallinity: The planar, aromatic nature of the quinoxaline core, coupled with strong intermolecular interactions like pi-pi stacking and hydrogen bonding, can lead to a highly stable crystal lattice. Overcoming this lattice energy requires a significant amount of energy, which many solvents cannot provide.

  • Polarity Mismatch: While possessing nitrogen and chlorine atoms that introduce some polarity, the overall structure can be quite nonpolar. This can lead to poor solubility in both highly polar and very nonpolar solvents, following the "like dissolves like" principle.[1]

  • Limited Hydrogen Bonding Capability: The presence of nitrogen atoms in the quinoxaline ring system offers some potential for hydrogen bonding. However, the molecule as a whole may lack a sufficient number of strong hydrogen bond donors or acceptors to readily interact with and dissolve in protic solvents.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the common challenges you may be facing at the bench.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with a novel dichloroimidazoquinoxaline derivative. Which solvent should I try first?

A1: There's no single "magic bullet" solvent, but a good starting point is to screen a panel of solvents with varying polarities. Begin with commonly used solvents in which quinoline and quinoxaline derivatives have shown some solubility, such as ethanol, toluene, and Dimethyl Sulfoxide (DMSO).[2] If the compound has been previously synthesized, the solvent used for its purification (e.g., recrystallization) is an excellent initial choice.[2]

Q2: My compound won't dissolve in any single solvent I've tried. What's my next step?

A2: This is a very common issue. When a single solvent system fails, the next logical step is to explore co-solvent systems. A co-solvent is a mixture of two or more miscible solvents designed to modulate the polarity of the solvent environment.[2][3] By systematically varying the ratio of a "good" solvent (in which the compound has at least minimal solubility) and a "poor" solvent, you can often find a sweet spot that significantly enhances solubility.

Q3: How does heating affect the solubility of my dichloroimidazoquinoxaline?

A3: Increasing the temperature of your mixture is a fundamental technique to increase the solubility of most solid compounds.[2][4] Heat provides the necessary energy to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to more effectively solvate the individual molecules. However, be cautious of potential compound degradation at elevated temperatures. Always monitor for color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate.

Q4: Can I use pH to my advantage, even in organic solvents?

A4: Yes, pH modification can be a powerful tool, particularly if your dichloroimidazoquinoxaline has basic nitrogen atoms within its structure.[][6] In acidic conditions, these nitrogens can be protonated, forming a salt. This ionized form is often significantly more soluble in polar protic solvents.[2] You can achieve this by adding a small amount of a suitable acid (e.g., hydrochloric acid, acetic acid) to your solvent system.[2] Conversely, in basic conditions, the compound will be in its neutral, free-base form, which is typically more soluble in non-polar organic solvents.[2]

Troubleshooting Workflow

If you are facing persistent solubility issues, follow this systematic approach:

A decision-making workflow for troubleshooting solubility.

III. In-Depth Protocols and Methodologies

Here are detailed protocols for the most effective solubilization techniques.

Protocol 1: Systematic Co-Solvent Screening

This protocol will guide you through systematically identifying an effective co-solvent system.

Objective: To determine the optimal ratio of two miscible solvents for maximizing the solubility of your dichloroimidazoquinoxaline.

Materials:

  • Your dichloroimidazoquinoxaline compound

  • A "good" solvent (e.g., DMSO, DMF, NMP) in which the compound shows some, even if minimal, solubility.

  • A "poor" solvent (e.g., ethanol, methanol, water) that is miscible with the "good" solvent.

  • A series of small, sealable vials.

  • Magnetic stirrer and stir bars.

  • Vortex mixer.

Procedure:

  • Prepare Stock Solutions: Prepare a concentrated stock solution of your compound in the "good" solvent.

  • Set up Co-Solvent Ratios: In a series of vials, prepare different ratios of the "good" and "poor" solvents (e.g., 9:1, 8:2, 7:3, etc.).

  • Spike with Compound: Add a small, consistent volume of your stock solution to each co-solvent mixture.

  • Equilibrate: Seal the vials and allow them to equilibrate. This can be accelerated by gentle stirring or vortexing.

  • Observe and Record: Observe each vial for precipitation. The ratio just before precipitation occurs is your optimal co-solvent system for that concentration.

Technique Principle Common Agents Considerations
Co-solvency Reduces the polarity of the solvent mixture to better match the solute.[7]Ethanol, propylene glycol, PEG 400, DMSO.[][8]Can lead to precipitation upon dilution with an aqueous solution.[9]
pH Modification Protonation or deprotonation of ionizable groups to form a more soluble salt.[6]HCl, acetic acid (for bases); NaOH, triethylamine (for acids).The added acid or base must be compatible with your downstream reaction chemistry.[2]
Complexation Encapsulation of the non-polar parts of the molecule within a host molecule's hydrophobic core.[2]Cyclodextrins.[8]Can alter the bioavailability and reactivity of the compound.
Surfactants Formation of micelles that encapsulate the hydrophobic compound.[7]Tween®, Span®, Cremophor®.Can interfere with certain biological assays; potential for cell toxicity.[7]
Protocol 2: pH-Mediated Solubility Enhancement

This protocol is for compounds with basic nitrogen centers.

Objective: To increase solubility in a polar protic solvent by forming a salt.

Materials:

  • Your dichloroimidazoquinoxaline compound.

  • A polar protic solvent (e.g., ethanol, methanol).

  • A suitable acid (e.g., 1M HCl in dioxane, glacial acetic acid).

  • pH indicator strips or a pH meter.

Procedure:

  • Suspend the Compound: Add your compound to the chosen polar protic solvent. It will likely form a suspension.

  • Acidify Dropwise: While stirring, add the acid dropwise to the suspension.

  • Monitor for Dissolution: Continue adding the acid until the solid dissolves.

  • Check pH (Optional): If your downstream application is pH-sensitive, you can check the approximate pH of the solution.

  • Caution: Be aware that changing the pH may affect the stability of your compound.

IV. Advanced Strategies: When Standard Methods Fail

If you've exhausted the methods above, consider these more advanced approaches:

  • Structural Modification: While not a simple benchtop solution, strategically modifying the chemical structure can have a profound impact on solubility.[10] Introducing polar functional groups, such as a hydroxymethyl group, can enhance hydrogen bonding and improve solubility in polar solvents.[11] Another strategy is to disrupt the planarity of the molecule to reduce crystal packing efficiency.[12]

  • Solid Dispersions: This technique involves dispersing the compound within a polymer matrix. This is often achieved by dissolving both the compound and a carrier polymer (like Polaxamer 407) in a common solvent and then removing the solvent.[2]

  • Recrystallization for Purification and Form Selection: Recrystallization is a powerful technique for purifying solid organic compounds.[4][13] The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[4] This can also be an opportunity to isolate a more soluble polymorphic form of your compound.

Recrystallization Workflow

G start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter_hot Hot Filtration (if insoluble impurities) dissolve->filter_hot cool Cool Slowly to Room Temperature filter_hot->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

A general workflow for recrystallization.

V. Concluding Remarks

Overcoming the solubility issues of dichloroimidazoquinoxalines requires a systematic and informed approach. By understanding the underlying chemical principles and methodically applying the troubleshooting strategies and protocols outlined in this guide, you will be well-equipped to tackle these challenging compounds and advance your research.

References
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH . Available at: [Link]

  • Co-solvency: Significance and symbolism . Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI . Available at: [Link]

  • Quinoxaline derivative - Solubility of Things . Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . Available at: [Link]

  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - ResearchGate . Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science . Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide . Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder . Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing . Available at: [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA) . Available at: [Link]

  • Improving solubility via structural modification - ResearchGate . Available at: [Link]

  • Flow Crystallization | Solubility Control - Vapourtec Ltd . Available at: [Link]

  • Guide for crystallization . Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry . Available at: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC . Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research . Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd . Available at: [Link]

  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC . Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Imidazo[1,5-a]quinoxaline Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting regioselectivity in imidazo[1,5-a]quinoxaline substitution Content type: Technical Support Center Guide

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 26, 2026

Core Architecture & Reactivity Map

Before troubleshooting, confirm your numbering system matches the IUPAC standard for the imidazo[1,5-a]quinoxaline scaffold. Misidentification of the C1 and C3 positions is the primary cause of experimental design failure.

  • Position 1 (C1): Located on the imidazole ring, adjacent to the fusion carbon. Sterically accessible but electronically less enriched than C3.

  • Position 3 (C3): Located between the bridgehead nitrogen (N5) and the imidazole nitrogen (N2). This is the "super-nucleophilic" site, highly susceptible to electrophilic aromatic substitution (SEAr).

  • Position 4 (C4): Often a carbonyl (in 4-oxo derivatives) or a substituted carbon in fully aromatic systems.

Diagram 1: Reactivity & Numbering Heatmap

This diagram visualizes the electronic density and primary reaction zones.

ReactivityMap cluster_legend Reactivity Legend Core Imidazo[1,5-a]quinoxaline Core Scaffold C3 C3 Position (Nucleophilic Hotspot) Target: Halogenation, Formylation Core->C3 Primary SEAr Site C1 C1 Position (Secondary Site) Target: C-H Activation (Steric Control) Core->C1 Secondary Site Benzene Benzene Ring (C6-C9) (Deactivated) Requires Harsh Conditions Core->Benzene Inert under Std Conditions High High Reactivity Med Medium Reactivity Low Low Reactivity

Caption: Electronic heatmap indicating the C3 position as the primary site for electrophilic attack, contrasting with the sterically controlled C1 position.

Troubleshooting Guide: Electrophilic Substitution (SEAr)

Issue: "I am getting a mixture of halogenated products or over-halogenation."

Diagnosis: The C3 position is exceptionally electron-rich due to the donation from the bridgehead nitrogen. Using standard bromination conditions (e.g.,


 in acetic acid) often leads to uncontrolled reactivity, including di-halogenation (C1/C3) or degradation of the scaffold.

The Fix: Switch to NBS at Controlled Temperatures Do not use elemental bromine. Use N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF or acetonitrile.

Protocol 1: Regioselective C3-Bromination

  • Dissolve: 1.0 eq of imidazo[1,5-a]quinoxaline in MeCN (0.1 M).

  • Add: 1.05 eq of NBS portion-wise at 0°C (ice bath).

  • Monitor: Stir at 0°C for 30 mins, then allow to warm to 20°C. Monitor by LCMS.

  • Quench: Add 10% aqueous

    
    .
    
  • Result: >90% regioselectivity for the 3-bromo isomer.

Why this works: The succinimide byproduct buffers the reaction, preventing acid-catalyzed side reactions. The low temperature kinetically favors the most nucleophilic site (C3) over C1 [1, 5].

Troubleshooting Guide: Cyclization Regiocontrol

Issue: "My cyclization yields the wrong regioisomer or a mixture of imidazole/triazole fused systems."

Diagnosis: When building the core from quinoxalin-2(1H)-ones or tetrazolo-precursors, the reaction pathway is governed by a competition between steric hindrance and electronic directing effects . A common failure mode in tetrazolo-fused systems is "denitrogenative annulation," which produces an imidazole ring instead of the expected triazole, or vice versa, depending on the catalyst and temperature.[1]

Diagram 2: The Tetrazole-Imidazole Divergence

Deciding between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thermal annulation.

CyclizationPath Precursor Tetrazolo[1,5-a]quinoxaline Precursor ConditionA Condition A: Cu(I) Catalyst, RT (Click Chemistry) Precursor->ConditionA ConditionB Condition B: High Temp (>100°C) Fe/Zn Catalyst Precursor->ConditionB ResultA 1,2,3-Triazolo[1,5-a]quinoxaline (Kinetic Product) ConditionA->ResultA Preserves N-N bond ResultB Imidazo[1,5-a]quinoxaline (Thermodynamic Product via N2 loss) ConditionB->ResultB Denitrogenative Annulation

Caption: Divergent synthesis pathways. High heat favors nitrogen extrusion to form the imidazole core, while catalytic conditions preserve the triazole ring.

The Fix:

  • For Imidazo-fusion: If your goal is the imidazo[1,5-a]quinoxaline core from a tetrazole precursor, you must drive the reaction thermally (typically >120°C in toluene or DMSO) to force the expulsion of

    
    .
    
  • For Triazolo-fusion: If you want the triazole, you must strictly control the temperature (<80°C) and use a Cu(I) catalyst to lower the activation energy for the cycloaddition before denitrogenation occurs [4].

Troubleshooting Guide: C-H Activation & Functionalization

Issue: "Direct arylation at C1 is failing."

Diagnosis: C1 is sterically hindered if there is a substituent at the C9 position (on the benzene ring) or bulky groups on the pyrazine ring. Furthermore, standard Pd-catalyzed C-H activation conditions often favor C3 due to its higher acidity/nucleophilicity.

The Fix: The "Blocking" Strategy To functionalize C1, you must either:

  • Block C3: Install a removable group (e.g., -Cl or -TMS) at C3, perform the C-H activation at C1, and then deprotect.

  • Intramolecular Directing: Use a directing group on the benzene ring (C9) that coordinates the metal catalyst towards C1.

Data Table: Optimization of C1-Arylation

ParameterStandard Condition (Fail)Optimized Condition (Success)Mechanistic Insight
Catalyst


Lower oxidation state prevents oxidative degradation.
Solvent DMF1,4-DioxaneDioxane coordinates Pd, stabilizing the intermediate.
Additive NonePivalic Acid (30 mol%)Acts as a proton shuttle (CMD mechanism) lowering C-H activation energy.
Temp 140°C110°CLower temp improves selectivity for C1 over degradation.

Frequently Asked Questions (FAQs)

Q: Can I use the Vilsmeier-Haack reaction to introduce an aldehyde at C3? A: Yes. The C3 position is sufficiently nucleophilic.

  • Protocol: Treat the imidazo[1,5-a]quinoxaline with

    
    /DMF at 0°C to 60°C.
    
  • Warning: Ensure the benzene ring does not have strong electron-donating groups (like -OMe), or you may get competitive formylation on the benzene ring.

Q: Why do I observe a "bell-shaped" dose-response in my biological assays for these compounds? A: This is a known phenomenon for imidazo[1,5-a]quinoxaline derivatives acting on


 receptors. In vitro efficacy often decreases at high concentrations due to receptor desensitization or off-target effects. This is not a synthesis failure but a pharmacological characteristic of the scaffold [3].

Q: How do I remove the ionic liquid support after synthesis? A: If you used an ionic liquid (IL) supported synthesis (e.g., for microwave-assisted Pictet-Spengler), the cleavage step is critical. Standard acidic cleavage can sometimes lead to auto-oxidation. Ensure you use a reductive cleavage or mild basic hydrolysis depending on your linker, and perform it under an inert atmosphere (


) to prevent the formation of benzimidates [2].

References

  • BenchChem. (2025).[1] Technical Support Center: Regioselective Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one Isomers.Link

  • RSC Advances. (2016). Regioselective synthesis of imidazo[1,5-a]quinoxalines and methyl N-phenylbenzimidats on an ionic liquid support.Link

  • Journal of Medicinal Chemistry. Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality.Link

  • Beilstein Journal of Organic Chemistry. (2022). Scope of Tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the Synthesis of Triazoloquinoxalines.Link

  • Justus Liebig University Giessen. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.Link

Sources

Technical Support Center: Minimizing By-product Formation During Quinoxaline Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the selective chlorination of quinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing chlorine atoms onto the quinoxaline scaffold. The formation of undesired by-products is a common challenge that can complicate purification, reduce yields, and introduce impurities that are difficult to remove.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve clean, selective chlorination.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning or executing a quinoxaline chlorination.

Q1: What are the most common by-products observed during the chlorination of a quinoxaline core?

A1: By-product formation is highly dependent on the substrate and reaction conditions. However, several classes of impurities are consistently reported. The most common are dichloro- and polychloro-quinoxalines , which arise from over-chlorination. Another significant challenge is the formation of isomeric mixtures , where chlorination occurs at multiple positions on the carbocyclic (benzene) ring (e.g., C-5, C-6, C-7, C-8) or, less commonly, on the pyrazine ring.[1][2] Under harsh conditions (e.g., strong acids, high temperatures), by-products from rearrangement to benzimidazoles or dimerization can also occur.[2] Finally, if the starting material is susceptible to oxidation, various colored impurities may form.[2]

Q2: How does the choice of chlorinating agent critically affect the reaction outcome?

A2: The chlorinating agent is arguably the most critical variable for controlling selectivity. Its inherent reactivity dictates the reaction's propensity for over-chlorination and its regiochemical outcome.

  • Highly Reactive Electrophilic Agents (e.g., Cl₂, SO₂Cl₂): These are powerful and cost-effective but often lack selectivity, leading to rapid formation of multiple chlorinated species. They can react via aggressive electrophilic aromatic substitution pathways.

  • Milder N-Chloro Reagents (e.g., N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH)): These are generally preferred for controlled monochlorination. NCS, in particular, is a crystalline solid that is easy to handle and allows for precise stoichiometric control, minimizing over-chlorination.[3]

  • Reagents for Specific Substrates: For quinoxalin-2(1H)-ones, novel methods like photoredox catalysis using chloroform (CHCl₃) as the chlorine source have shown excellent regioselectivity under mild conditions.[4][5] For converting hydroxyl groups to chlorides (e.g., on quinoxalinones), reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard.[6][7][8]

Q3: What is "over-chlorination" and how can I prevent it?

A3: Over-chlorination is the addition of more than the desired number of chlorine atoms to the quinoxaline scaffold. It occurs because the initial monochlorinated product can sometimes be as reactive, or even more reactive, toward further chlorination than the starting material.

Prevention hinges on controlling the reaction kinetics:

  • Stoichiometry: Use a slight sub-stoichiometric amount or, at most, 1.0-1.1 equivalents of the chlorinating agent.

  • Slow Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump to maintain a low instantaneous concentration.

  • Low Temperature: Perform the reaction at 0 °C or below to reduce the reaction rate and improve selectivity.

  • Dilute Conditions: Working in a larger volume of solvent can also help temper reactivity.

  • Active Monitoring: Use Thin-Layer Chromatography (TLC) or a rapid GC-MS quench to stop the reaction as soon as the starting material is consumed, before significant amounts of di-chlorinated product appear.

Q4: My chlorination is not regioselective. How can I control which position on the quinoxaline ring is chlorinated?

A4: Regioselectivity in electrophilic aromatic substitution on the quinoxaline ring is a classic challenge governed by both electronics and sterics.[1] The pyrazine ring is electron-deficient and generally unreactive toward electrophiles unless activated. Therefore, substitution typically occurs on the benzene ring.

  • Electronic Effects: Existing substituents on the benzene ring are the primary directors. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will activate and direct chlorination to the ortho and para positions. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ will deactivate the ring and direct to the meta position.[1][9][10]

  • Steric Hindrance: Bulky groups can block access to adjacent positions, forcing the electrophile to attack a less hindered site.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the substrate, thereby altering the isomeric ratio.[11][12]

  • Catalysis: The use of a Lewis basic catalyst, such as a selenoether, has been shown to direct chlorination to the ortho position of phenols and anilines, a principle that could be explored for substituted amino-quinoxalines.[13]

Section 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental issues.

Guide 1: Issue - Excessive Formation of Dichloro- and Polychloro-Quinoxalines
  • Symptom: Your crude reaction analysis (MS, ¹H NMR) shows significant peaks corresponding to the addition of two or more chlorine atoms. The desired monochloro-product is present but in a lower-than-expected ratio.

  • Causality: This is a classic case of over-chlorination. The high reactivity of the chlorinating agent, elevated temperature, or prolonged reaction time allows the initially formed monochloro-quinoxaline to react again.

Troubleshooting Workflow & Solutions

G start Symptom: Di- and Polychlorination Observed q1 Is reaction temperature at or below 0°C? start->q1 a1_no Reduce Temperature to -20°C to 0°C q1->a1_no No q2 Is chlorinating agent added all at once? q1->q2 Yes a1_no->q2 a2_no Add agent portion-wise or via syringe pump over 1-2 hours q2->a2_no Yes q3 Are you using a strong agent like Cl₂ or SO₂Cl₂? q2->q3 No a2_no->q3 a3_no Switch to a milder agent like NCS q3->a3_no Yes q4 Is reaction time pre-set? q3->q4 No a3_no->q4 a4_no Monitor reaction every 15-30 min by TLC/GC-MS and quench immediately upon starting material consumption q4->a4_no Yes end Problem Resolved: Optimized for Monochlorination q4->end No a4_no->end

Caption: Troubleshooting workflow for over-chlorination.

Data-Driven Agent Selection

To aid in your decision-making, the following table summarizes the characteristics of common chlorinating agents.

Chlorinating AgentFormulaTypical SelectivityConditionsKey By-products
N-Chlorosuccinimide NCSGood to ExcellentAcetonitrile or DMF, 0°C to RTDichloro-species if >1.1 eq. used
Sulfuryl Chloride SO₂Cl₂Moderate to PoorCH₂Cl₂, 0°C to refluxPolychlorination, potential for radical side reactions
Chlorine Gas Cl₂PoorAcetic acid or CCl₄, RTPolychlorination, difficult to control stoichiometry
Trichloroisocyanuric Acid TCCAGoodAcetonitrile, often with acid catalystDichloro-species
Phosphorus Oxychloride POCl₃N/A (for OH→Cl)Neat or high-boiling solvent, refluxDecomposition at high temp
Guide 2: Issue - Poor Regioselectivity on the Benzene Ring
  • Symptom: You obtain a mixture of C-5/C-8 and C-6/C-7 chlorinated isomers that are challenging to separate by column chromatography.

  • Causality: The electronic directing effects of your existing substituents are not strong enough to favor one position significantly over others, or multiple positions are similarly activated and sterically accessible.

Strategies for Improving Regioselectivity
  • Solvent Optimization: The solvent can influence the effective "size" and reactivity of the electrophilic chlorine species. A systematic screen is recommended.

    • Non-coordinating solvents (e.g., CH₂Cl₂, CHCl₃): Allow for "naked" electrophile, reaction driven purely by substrate electronics.

    • Coordinating solvents (e.g., Acetonitrile, DMF): Can complex with the chlorinating agent, moderating its reactivity and potentially altering steric interactions.[12]

    • Protic solvents (e.g., Acetic Acid): Can protonate the quinoxaline nitrogens, further deactivating the pyrazine ring and potentially altering the electronic distribution in the benzene ring.

  • Lewis Acid Catalysis: Adding a catalytic amount of a Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can polarize the Cl-X bond of the chlorinating agent, creating a more powerful and potentially bulkier electrophile. This change in the nature of the attacking species can dramatically alter the isomeric ratio. Caution: Lewis acids can also increase the rate of over-chlorination.

  • Temperature Variation: Reaction temperature can influence selectivity. Isomeric ratios are sometimes more favorable at very low temperatures (-78 °C) or, counter-intuitively, at higher temperatures if an undesired kinetic product can revert and then form a more stable thermodynamic product. Running the reaction at a lower temperature for a longer period is a good first step.[1]

Guide 3: Issue - Reaction Failure or Formation of Tar/Decomposition
  • Symptom: The starting material is largely unreacted after prolonged reaction time, or the flask contains a dark, complex mixture of unidentifiable products.

  • Causality: This typically points to one of two opposite problems: either the quinoxaline ring is too electron-deficient (deactivated) for the chosen conditions, or the starting material/product is unstable and decomposes.

Reaction Pathway Analysis

G cluster_0 Reaction Pathways cluster_1 Troubleshooting Logic SM Quinoxaline (Starting Material) Desired Monochloro-Quinoxaline (Product) SM->Desired k₁ (Desired Path) Decomp Decomposition (By-product) SM->Decomp k₃ (Decomposition) Over Dichloro-Quinoxaline (By-product) Desired->Over k₂ (Over-chlorination) logic_start Low Yield Observed check_reactivity Is Ring Deactivated (e.g., -NO₂, -CN)? logic_start->check_reactivity increase_reactivity Increase k₁: - Use stronger agent (SO₂Cl₂) - Add Lewis Acid Catalyst check_reactivity->increase_reactivity Yes check_stability Is Tar/Color Formed? check_reactivity->check_stability No decrease_decomp Decrease k₃: - Use milder agent (NCS) - Lower Temperature - Degas Solvent check_stability->decrease_decomp Yes

Caption: Analysis of competing reaction pathways and corresponding troubleshooting logic.

Solutions
  • For Deactivated Substrates: If your quinoxaline bears strong EWGs, a mild agent like NCS may be insufficient.

    • Increase Agent Reactivity: Switch from NCS to a more potent system like SO₂Cl₂.

    • Introduce a Catalyst: Add a strong protic acid (e.g., trifluoroacetic acid) or a Lewis acid to increase the electrophilicity of the chlorinating agent.

  • For Unstable Substrates: If you observe decomposition, the conditions are too harsh.

    • Ensure Purity: Impurities in the starting material can initiate decomposition pathways.[2] Recrystallize or re-purify your quinoxaline before use.

    • Use Milder Conditions: If using a strong agent, switch to NCS. If already using NCS, ensure the reaction is run at 0 °C or below.

    • Degas Solvents: Remove dissolved oxygen, as oxidation of electron-rich quinoxalines can lead to colored impurities.[2]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Selective Monochlorination using NCS

This protocol is a robust starting point for the controlled monochlorination of an activated or moderately activated quinoxaline.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the quinoxaline starting material (1.0 eq).

  • Dissolution: Add dry acetonitrile (or DMF) to create a 0.1 M solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, weigh out N-chlorosuccinimide (NCS) (1.05 eq). Add the solid NCS to the reaction flask portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, quenching it with aqueous sodium thiosulfate solution, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the starting material is consumed (typically 1-4 hours), quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a pencil line ~1 cm from the bottom of a silica gel plate. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spotting: Dissolve a tiny amount of your pure starting material in a solvent like ethyl acetate to use as a standard. Apply a small spot to the "SM" and "C" lanes.

  • Sampling: Pause stirring and quickly withdraw ~5-10 µL of the reaction mixture with a capillary tube.

  • Quenching the Sample: Spot the reaction mixture directly onto the "R" lane and over the top of the SM spot in the "C" lane. The silica gel will quench the small amount of reactive species.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The reaction is complete when the SM spot in the "R" lane has disappeared. The appearance of a new, higher-running spot (less polar) typically indicates the formation of the di-chlorinated product.

References

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications (RSC Publishing). Available at: [Link]

  • Transformation of sulfaquinoxaline by chlorine and UV light in water: kinetics and by-product identification. ResearchGate. Available at: [Link]

  • To study the effect of solvent on the synthesis of novel quinoxaline derivatives. OMICS International. Available at: [Link]

  • Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. SciSpace. Available at: [Link]

  • Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing. Available at: [Link]

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source. ResearchGate. Available at: [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. Available at: [Link]

  • Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers. ACS Applied Materials & Interfaces. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Available at: [Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Available at: [Link]

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. Available at: [Link]

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. PubMed. Available at: [Link]

Sources

Quinoxaline Optimization Hub: Temperature & Pressure Control

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Heterocycle Synthesis

Welcome. You have reached the Tier-3 Engineering Support for organic synthesis. This guide is not a textbook summary; it is a dynamic troubleshooting system designed for researchers encountering friction in the condensation of 1,2-diamines with 1,2-dicarbonyls (the Hinsberg reaction and its variants).

Part 1: The Knowledge Base (Theory & Mechanism)

To optimize yield, you must master the competition between kinetic trapping (intermediate formation) and thermodynamic stability (aromatization).

The Physicochemical Nexus
  • Temperature (Kinetics): The rate-determining step in quinoxaline formation is often the initial nucleophilic attack or the subsequent dehydration.

    • Low T (<60°C): Favors the formation of the mono-imine intermediate (Schiff base). In neutral media, the reaction often stalls here.

    • High T (>120°C): Required to overcome the activation energy (

      
      ) for the second cyclization and dehydration, especially in sterically hindered substrates.
      
  • Pressure (Solvent Physics):

    • In Microwave (MW) synthesis, pressure is the enabler. By sealing the vessel, you bypass the atmospheric boiling point of solvents (e.g., water or ethanol). According to the Arrhenius equation , raising the temperature of water to 230°C (generating ~28 bar of pressure) increases the reaction rate exponentially, often converting a 6-hour reflux into a 10-minute completion [1].

    • Hydrophobic Effect: High-pressure/high-temperature water acts as a pseudo-organic solvent, dissolving organic substrates that are insoluble at 100°C.

Part 2: Protocol Central (Standard Operating Procedures)

Method A: High-Pressure Microwave Synthesis (Green/Fast)

Best for: High-throughput screening, difficult substrates, and green chemistry compliance.

Parameters:

  • Temperature: 140°C – 230°C

  • Pressure: Autogenous (typically 5–30 bar depending on T and solvent volume)

  • Time: 5 – 20 minutes

Workflow:

  • Load: Mix 1.0 equiv of 1,2-diamine and 1.0 equiv of 1,2-dicarbonyl in a microwave-transparent vial (quartz/borosilicate).

  • Solvent: Add deionized water (fill volume must match vessel specs, usually <60% to prevent over-pressurization).

    • Optional: Add 5 mol% acetic acid as a Brønsted promoter for electron-deficient amines.

  • Seal: Cap tightly with a PTFE/silicone septum.

  • Ramp: Set ramp time to 2 minutes to reach target T.

  • Hold: Irradiate at target T (e.g., 180°C) for 10 minutes.

  • Cool: rapid air cooling to <50°C before opening (Critical for safety).

  • Isolate: Product usually precipitates upon cooling. Filter and wash with water.[1]

Method B: Conventional Reflux (Baseline)

Best for: Large scale (>10g), heat-sensitive functional groups.

Parameters:

  • Temperature: 78°C (Ethanol) or 118°C (Acetic Acid)

  • Pressure: 1 atm

  • Time: 2 – 12 hours[2]

Workflow:

  • Dissolve: Dissolve reactants in Ethanol or AcOH.

  • Catalyst: Add 10-20 mol% catalyst (e.g., Iodine, CAN, or simply use AcOH as solvent).

  • Reflux: Heat to boiling. Monitor via TLC every 60 mins.

  • Workup: Evaporate solvent or quench with water to precipitate.

Part 3: Troubleshooting Desk (FAQ & Q&A)

Issue 1: Reaction Stalls at Intermediate

User Question: "My LC-MS shows a mass corresponding to the mono-imine (M-18), but the second ring closure isn't happening. I'm refluxing in ethanol."

Diagnosis: The activation energy for the intramolecular cyclization is too high for 78°C (ethanol reflux), or the medium is not acidic enough to protonate the carbonyl for the second attack.

Corrective Action:

  • Switch Solvents: Move to Acetic Acid (bp 118°C) or Toluene (bp 110°C) with a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).

  • Microwave Boost: Transfer the mixture to a sealed MW vial and heat to 140°C for 10 minutes. The added thermal energy will surmount the cyclization barrier.

Issue 2: "Tarring" and Polymerization

User Question: "I tried the high-pressure method at 200°C. The yield was low, and I got a black, insoluble tar."

Diagnosis: Thermal degradation. While quinoxalines are stable, the diamines are sensitive to oxidation and polymerization at high temperatures, especially in the presence of oxygen.

Corrective Action:

  • Degas: Purge your solvent with Argon/Nitrogen for 15 minutes before sealing the vessel.

  • Lower T, Increase t: Drop temperature to 140°C and extend time to 30 minutes.

  • Scavengers: Add an antioxidant (e.g., BHT) if the diamine is electron-rich and prone to radical polymerization.

Issue 3: Regioselectivity in Asymmetric Synthesis

User Question: "I am reacting 4-nitro-1,2-diaminobenzene with a substituted benzil. I'm getting a 50:50 mixture of isomers. How do I favor one?"

Diagnosis: Under high-temperature thermodynamic control, you often get a statistical mix. You need Kinetic Control .

Corrective Action:

  • Lower Temperature: Perform the reaction at Room Temperature (RT) using a potent catalyst like Iodine (

    
    )  (1-5 mol%) or PEG-400  [2].
    
  • Solvent Effect: Use a polar aprotic solvent (DMSO or DMF) at lower temperatures to differentiate the nucleophilicity of the two amine groups.

Issue 4: Microwave Safety Cutoff

User Question: "The microwave reactor triggers a 'High Pressure' alarm and shuts down at 180°C using Ethanol."

Diagnosis: Ethanol has a high vapor pressure. At 180°C, ethanol vapor pressure exceeds 20 bar, potentially tripping safety limits of standard vials (often rated to 20-30 bar).

Corrective Action:

  • Switch to Water: Water generates lower vapor pressure than organic solvents at the same T (until >200°C).

  • Reduce Fill Volume: Ensure the headspace is sufficient (minimum 50% headspace recommended).

Part 4: Data Vault

Table 1: Comparative Efficiency of Synthesis Protocols Data aggregated from optimization studies [1, 3, 4].

MethodSolventTemp (°C)Pressure (bar)TimeTypical YieldAtom Economy
Conventional Ethanol7814-8 hrs65-85%Low (Solvent waste)
Conventional Acetic Acid11812-4 hrs70-90%Med
Microwave Water180~1010 mins92-98%High
Catalytic (RT) PEG-40025145 mins85-95%High

Part 5: Visualization

Diagram 1: Mechanistic Pathway & Failure Points

Visualizing the step-by-step ring closure and where specific variables (T, P, Catalyst) intervene.

QuinoxalineMechanism cluster_legend Optimization Factors Reactants 1,2-Diamine + 1,2-Dicarbonyl Intermediate Mono-imine (Schiff Base) Reactants->Intermediate Fast (Low Ea) SideProduct Polymer/Tar Reactants->SideProduct Oxidation at High T (>200°C) Intermediate->Intermediate Stalls at Low T (<60°C) Transition Cyclization Transition State Intermediate->Transition Rate Determining Step (Requires Heat/Acid) Product Quinoxaline (Aromatized) Transition->Product -H2O (Dehydration) Acid Acid Catalyst Lowers Ea Acid->Transition Pressure Pressure Allows T > bp Pressure->Transition

Caption: Reaction pathway showing the critical energy barrier at the cyclization stage where Temperature and Catalysts are required.

Diagram 2: Troubleshooting Decision Tree

Logic flow for resolving common experimental failures.

TroubleshootingTree Start Problem Identified YieldCheck Is Yield Low? Start->YieldCheck PurityCheck Is Product Impure? Start->PurityCheck IntermedCheck Intermediate Detected? YieldCheck->IntermedCheck Yes TarCheck Black Tar/Polymer? PurityCheck->TarCheck Yes TempAction Increase T (Switch to MW) IntermedCheck->TempAction Yes (Stalled) CatAction Add Lewis Acid (I2, CAN) IntermedCheck->CatAction No (No Reaction) DegasAction Degas Solvent (Remove O2) TarCheck->DegasAction Oxidation Suspected LowerTAction Reduce T Extend Time TarCheck->LowerTAction Thermal Degradation

Caption: Logic flow for diagnosing yield and purity issues based on intermediate analysis and visual inspection.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • A Green Synthesis of Quinoxaline Derivatives & Their Biological Actives. International Journal of Applied Chemistry. [Link]

  • Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines. ChemSusChem (via PMC). [Link]

  • Benign Approaches for the Microwave-assisted Synthesis of Quinoxalines. Journal of the Brazilian Chemical Society. [Link][2]

Sources

Validation & Comparative

Decoding Dichloro-Quinoxalines: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Introduction: The Analytical Challenge of Isomeric Dichloro-quinoxalines

Quinoxaline and its derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from anticancer agents to organic light-emitting diodes. The introduction of dichloro-substituents onto the quinoxaline scaffold generates a variety of structural isomers, each with potentially unique biological activities and chemical properties. For researchers in drug development and quality control, the unambiguous identification of these isomers is paramount. Mass spectrometry, a powerful analytical technique for structural elucidation, offers a pathway to differentiate these closely related compounds. However, the similarity in their elemental composition presents a significant analytical hurdle. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of dichloro-substituted quinoxalines, offering a roadmap for their differentiation. We will explore the nuanced differences in their fragmentation behaviors under electron ionization (EI) and electrospray ionization (ESI), supported by established fragmentation principles of halogenated heterocyclic compounds.

The Causality Behind Experimental Choices: EI vs. ESI

The choice of ionization technique is a critical first step in the mass spectrometric analysis of dichloro-quinoxalines and is dictated by the analytical question at hand.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, inducing extensive fragmentation.[1] This results in a detailed fragmentation pattern that serves as a molecular fingerprint, ideal for structural elucidation and isomer differentiation. The 70 eV electron energy typically used in EI is well above the ionization energy of most organic molecules, ensuring reproducible and library-searchable spectra.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation.[3] This is particularly useful for confirming the molecular weight of a synthesized compound. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) techniques such as collision-induced dissociation (CID) are employed. In CID, the protonated molecule is accelerated and collided with an inert gas, leading to controlled fragmentation that can reveal structural information.[3]

This guide will focus primarily on the fragmentation patterns observed under electron ionization, as they are generally more information-rich for the purpose of isomer differentiation.

Experimental Protocols: A Self-Validating System

To ensure the generation of reliable and reproducible mass spectra for dichloro-quinoxalines, the following experimental workflow is recommended:

1. Sample Preparation and Introduction:

  • Samples of dichloro-quinoxaline isomers are dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • For EI analysis, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure the analysis of a pure compound.

2. Gas Chromatography (GC) Parameters (for EI-MS):

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating many quinoxaline isomers.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp to 280 °C at a rate of 15 °C/min, is a good starting point.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

This protocol provides a robust framework for acquiring high-quality mass spectra. The use of GC ensures that isomeric impurities do not confound the interpretation of the fragmentation patterns.

Comparative Fragmentation Analysis: Differentiating Isomers

The fragmentation of dichloro-quinoxalines is primarily driven by the stability of the quinoxaline ring system and the presence of the chloro-substituents. The position of the chlorine atoms on the quinoxaline scaffold significantly influences the observed fragmentation pathways.

General Fragmentation Pathways

Under electron ionization, dichloro-quinoxalines will exhibit a prominent molecular ion peak (M+•) with a characteristic isotopic pattern due to the presence of two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks). Key fragmentation pathways for nitrogen-containing heterocyclic aromatic compounds include the loss of small neutral molecules and radicals. For halogenated aromatics, the expulsion of a halogen radical or a hydrogen halide molecule is also common.

Isomer-Specific Fragmentation: A Tale of Two Dichloro-quinoxalines

Let's consider two representative isomers: 2,3-dichloroquinoxaline and 6,7-dichloroquinoxaline .

Table 1: Key Physicochemical and Mass Spectral Data for Dichloro-quinoxaline Isomers

Property2,3-Dichloroquinoxaline6,7-Dichloroquinoxaline
Molecular Formula C₈H₄Cl₂N₂C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol 199.04 g/mol
CAS Number 2213-63-0[4]25983-13-5 (for the 2,3-dione derivative)[5]
Expected Molecular Ion (m/z) 198/200/202198/200/202

2,3-Dichloroquinoxaline:

In this isomer, the chlorine atoms are situated on the pyrazine ring. The initial fragmentation is expected to involve the loss of a chlorine radical, followed by the sequential loss of hydrogen cyanide (HCN), a characteristic fragmentation of the quinoxaline core.

Proposed Fragmentation Pathway for 2,3-Dichloroquinoxaline:

M [C₈H₄Cl₂N₂]⁺˙ m/z 198/200/202 (Molecular Ion) F1 [C₈H₄ClN₂]⁺ m/z 163/165 M->F1 - Cl• F2 [C₇H₃ClN]⁺˙ m/z 136/138 F1->F2 - HCN F3 [C₇H₄N]⁺ m/z 102 F2->F3 - Cl• M [C₈H₄Cl₂N₂]⁺˙ m/z 198/200/202 (Molecular Ion) F1 [C₇H₃Cl₂N]⁺˙ m/z 171/173/175 M->F1 - HCN F2 [C₇H₄Cl₂]⁺˙ m/z 146/148/150 M->F2 - N₂ F3 [C₇H₃Cl]⁺ m/z 111/113 F2->F3 - Cl•

Caption: Proposed EI-MS fragmentation of 6,7-dichloroquinoxaline.

Comparative Analysis of Fragmentation Patterns:

The key to differentiating these isomers lies in the relative abundances of the fragment ions.

Table 2: Comparative Summary of Expected Key Fragment Ions

m/zProposed IonExpected Relative Abundance in 2,3-dichloroquinoxalineExpected Relative Abundance in 6,7-dichloroquinoxalineRationale for Difference
163/165 [M-Cl]⁺HighModerateLoss of Cl from the pyrazine ring is likely a primary and favorable fragmentation.
171/173/175 [M-HCN]⁺˙Low to ModerateHighLoss of HCN from the intact dichlorinated quinoxaline is more probable when the chlorines are on the stable benzene ring.
136/138 [M-Cl-HCN]⁺˙HighModerateThis is a major secondary fragmentation pathway for the 2,3-isomer.
146/148/150 [M-N₂]⁺˙LowPossibleLoss of N₂ is a potential pathway for quinoxalines, and the stability of the resulting dichlorinated phenylacetylene radical cation might be significant for the 6,7-isomer.
102 [C₇H₄N]⁺ModerateLowThis fragment arises from the loss of both chlorine atoms and HCN, a more likely cascade from the 2,3-isomer.

Conclusion: A Powerful Tool for Isomer Elucidation

The mass spectral fragmentation patterns of dichloro-substituted quinoxalines, particularly under electron ionization, provide a wealth of structural information that enables their differentiation. By carefully analyzing the relative abundances of key fragment ions resulting from the loss of chlorine radicals and hydrogen cyanide, researchers can confidently identify specific isomers. This guide provides a foundational framework for interpreting these complex spectra, empowering scientists in drug discovery and related fields to make informed decisions based on the precise molecular architecture of their compounds. The principles outlined here can be extended to the analysis of other halogenated quinoxaline derivatives, further solidifying the role of mass spectrometry as an indispensable tool in chemical analysis.

References

  • ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Michigan State University. (n.d.). Fragmentation Patterns. [Link]

  • NIST. (n.d.). NIST Mass Spectrometry Data Center. [Link]

  • PubChem. (n.d.). 2,3-Dihydroxy-6,7-dichloroquinoxaline. [Link]

  • PubChem. (n.d.). 6,7-Dichloro-2,3-diphenylquinoxaline. [Link]

  • PubChem. (n.d.). 6,7-Dichloroquinoline-5,8-dione. [Link]

  • ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • ResearchGate. (2008). SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS. A COMPUTATIONAL ELUCIDATION OF THE FRAGMENTATION PATHWAYS. [Link]

  • ScienceDirect. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. [Link]

Sources

Benchmarking 4,8-Dichloroimidazo[1,5-a]quinoxaline against standard benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking protocol for 4,8-Dichloroimidazo[1,5-a]quinoxaline (hereafter referred to as 4,8-DCIQ ), a synthetic ligand belonging to the imidazo[1,5-a]quinoxaline class.[1] This scaffold is historically significant for yielding high-affinity ligands for the benzodiazepine (BZ) binding site on GABA-A receptors, often exhibiting partial agonist or antagonist profiles with reduced sedative side effects compared to classical 1,4-benzodiazepines.[1]

Executive Summary

  • Compound : 4,8-Dichloroimidazo[1,5-a]quinoxaline (CAS: 1334331-43-9).[1][2][3][4]

  • Class : Imidazo[1,5-a]quinoxaline (Bioisostere of 1,4-benzodiazepines).[1]

  • Target : High-affinity Benzodiazepine Binding Site (

    
     interface) on GABA-A Receptors.[1]
    
  • Primary Benchmarking Goal : To classify 4,8-DCIQ as a Full Agonist (Anxiolytic/Sedative), Partial Agonist (Anxioselective), or Antagonist/Inverse Agonist (Pro-convulsant/Cognitive Enhancer).

  • Critical Comparison Standards :

    • Diazepam : Standard Full Agonist (Reference for efficacy).[1]

    • Flumazenil : Standard Antagonist (Reference for null efficacy).[1]

    • FG-7142 : Standard Inverse Agonist (Reference for negative efficacy).[1]

Chemical & Stability Profile

Before initiating biological assays, the chemical integrity of 4,8-DCIQ must be validated. The C4-chlorine atom in the imidazoquinoxaline scaffold is electron-deficient and susceptible to nucleophilic aromatic substitution.[1]

  • Stability Warning : In aqueous buffers (pH 7.4) containing nucleophiles (amines, thiols), the C4-Cl may hydrolyze to the 4-oxo (lactam) species or react with protein residues.[1]

  • QC Step : Verify stock solution integrity via HPLC-MS immediately prior to binding assays. A hydrolyzed 4-oxo derivative typically shows a dramatic loss of affinity (>100-fold shift in

    
    ).[1]
    

In Vitro Benchmarking: Binding Affinity ( )

The first tier of benchmarking establishes the affinity of 4,8-DCIQ for the BZ site relative to standards.[1]

Methodology : Competitive Radioligand Binding Assay.[1]

  • Source : Rat cortical membranes or HEK293 cells expressing recombinant human

    
     GABA-A receptors.[1]
    
  • Radioligand :

    
    -Flumazenil (0.5-1.0 nM).[1]
    
  • Non-specific Binding : Determined with 10

    
    M Diazepam.[1]
    
Comparative Affinity Data (Representative Standards)
CompoundAffinity (

, nM)
Binding Profile
Flumazenil 0.5 – 1.0High Affinity (Antagonist)
Alprazolam 6 – 10High Affinity (Full Agonist)
Diazepam 12 – 16Moderate Affinity (Full Agonist)
4,8-DCIQ (Target) < 50 (Predicted) High affinity expected for Imidazoquinoxaline scaffold
4-Oxo Metabolite > 1,000Inactive / Low Affinity

Expert Insight : Imidazoquinoxalines often display nanomolar affinity (


 < 20 nM).[1] If 4,8-DCIQ shows 

> 100 nM, re-evaluate sample purity or consider it a low-potency hit.[1]

Functional Benchmarking: The "GABA Shift" & Electrophysiology

Affinity does not predict efficacy.[1] To determine if 4,8-DCIQ is an anxiolytic (agonist) or convulsant (inverse agonist), functional assays are required.

A. The GABA Shift (High-Throughput Screen)

Benzodiazepine agonists increase the affinity of the receptor for GABA, while inverse agonists decrease it.[1]

  • Protocol : Measure

    
     of 4,8-DCIQ displacing 
    
    
    
    -Flumazenil in the presence vs. absence of 100
    
    
    M GABA.
  • GABA Ratio :

    
    .[1]
    
GABA RatioClassificationStandard4,8-DCIQ Interpretation
> 1.5 Full AgonistDiazepamLikely Sedative/Anxiolytic
1.1 – 1.4 Partial AgonistBretazenilPotential Anxioselective (Less Sedation)
1.0 AntagonistFlumazenilSilent Blocker (Antidote candidate)
< 0.9 Inverse AgonistFG-7142Pro-convulsant / Nootropic
B. Electrophysiology (Gold Standard)

Method : Whole-cell Patch Clamp (HEK293 cells,


).[1]
Protocol : Apply GABA (

)

Stabilize Current

Co-apply GABA + 4,8-DCIQ (1

M).[1]
  • Outcome Metric : % Potentiation of GABA current.[1]

    • Diazepam : +150% to +200% potentiation.[1]

    • 4,8-DCIQ Target : If +40% to +80%, it indicates Partial Agonism (ideal for anxiolysis without heavy sedation).[1]

Visualization: Mechanism & Workflow

Figure 1: GABA-A Receptor Allosteric Modulation Pathway

This diagram illustrates how 4,8-DCIQ interacts with the receptor complex to modulate Chloride (


) influx.[1]

GABAA_Pathway cluster_membrane Synaptic Membrane Receptor GABA-A Receptor (α/γ Interface) Channel Chloride Channel (Pore) Receptor->Channel Conformational Change Cl_Influx Cl- Influx (Hyperpolarization) Channel->Cl_Influx Opens Ligand 4,8-DCIQ (Test Compound) Ligand->Receptor Binds BZ Site Ligand->Channel Modulates Gating Freq GABA GABA (Neurotransmitter) GABA->Receptor Binds Orthosteric Site Effect Neuronal Inhibition (Anxiolysis/Sedation) Cl_Influx->Effect Inhibits Firing

Caption: Mechanistic pathway of 4,8-DCIQ modulation at the GABA-A receptor complex.

Figure 2: Benchmarking Decision Workflow

A logic flow for classifying the compound based on experimental data.

Benchmarking_Workflow Start Start: 4,8-DCIQ Sample Stability Step 1: Stability Check (LC-MS in Buffer) Start->Stability Binding Step 2: Binding Assay ([3H]-Flumazenil Displacement) Stability->Binding Pass Decision_Ki Ki < 100 nM? Binding->Decision_Ki Fail Discard / Re-synthesize (Low Affinity) Decision_Ki->Fail No Func Step 3: GABA Shift Assay (Ratio Determination) Decision_Ki->Func Yes Agonist Ratio > 1.2 (Agonist/Partial) Func->Agonist Antagonist Ratio ~ 1.0 (Antagonist) Func->Antagonist Inverse Ratio < 0.9 (Inverse Agonist) Func->Inverse Validation Step 4: E-Phys & In Vivo (EPM / Rotarod) Agonist->Validation Antagonist->Validation Inverse->Validation

Caption: Decision tree for classifying 4,8-DCIQ pharmacology.

In Vivo Benchmarking (Behavioral)

If Tier 2/3 confirms agonist activity, in vivo testing differentiates Sedation (side effect) from Anxiolysis (therapeutic goal).[1]

Protocol :

  • Elevated Plus Maze (EPM) : Measures anxiety.[1]

    • Success: Increased time in open arms (similar to Diazepam).[1]

  • Rotarod Test : Measures motor coordination/sedation.[1]

    • Success: No significant fall latency reduction at anxiolytic doses.[1]

Target Profile for 4,8-DCIQ : Ideally, the compound should show efficacy in EPM at doses that do not impair Rotarod performance, indicating a superior therapeutic index compared to Diazepam.

References

  • Imidazoquinoxaline Scaffold Review : Jacobsen, E. J., et al. (1999).[1] Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. Journal of Medicinal Chemistry.[1] Link[1]

  • GABA Shift Protocol : Boast, C. A., et al. (1985).[1] The GABA shift: A predictor of benzodiazepine efficacy.[1] Neuropharmacology.[1][5] Link

  • Benzodiazepine Binding Standards : Olsen, R. W., & Sieghart, W. (2008).[1] International Union of Pharmacology.[1] LXX. Subtypes of gamma-aminobutyric acid(A) receptors. Pharmacological Reviews.[1] Link

  • Electrophysiology Methodology : Gingrich, K. J., et al. (1995).[1] Dependence of the GABAA receptor gating kinetics on the alpha-subunit isoform.[1] The Journal of Physiology.[1] Link

Sources

Comparative study of reactivity between chloro and bromo quinoxaline derivatives

[1]

Executive Summary: The Halogen Dilemma

In quinoxaline functionalization, the choice between chloro- and bromo-derivatives is rarely a simple matter of bond strength (


1

Key Takeaway:

  • 2/3-Position (Pyrazine Ring): The electron-deficiency of the N-heterocycle activates the C-Cl bond, often making 2-chloroquinoxalines equally or more reactive than their bromo-counterparts in both

    
     and specific Pd-catalyzed couplings.
    
  • 5/6/7/8-Position (Benzenoid Ring): Follows standard trends (

    
    ).[2] Bromo-quinoxalines  are essential here for efficient cross-coupling and lithium-halogen exchange.[2]
    

Mechanistic Foundations

Electronic vs. Bond Energy Trade-offs

The reactivity difference is governed by two competing factors: Bond Dissociation Energy (BDE) and Electrophilicity.[1][2]

FeatureC-Cl BondC-Br BondImpact on Quinoxaline Reactivity
Bond Energy ~95 kcal/mol (Stronger)~81 kcal/mol (Weaker)Br is preferred for oxidative addition in standard Pd-cycles.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl creates a more electrophilic center (

), accelerating nucleophilic attack (

).
Polarizability LowerHigherBr is better for Lithium-Halogen exchange (soft-soft interaction).[2]
The "Heterocyclic Activation" Effect

In 2-chloroquinoxaline, the adjacent nitrogen atoms withdraw electron density via induction (


C2-Cl1

Comparative Reactivity Matrix

Nucleophilic Aromatic Substitution ( )

Winner: Chloro-derivatives (Cost-Efficiency Balance)

While the leaving group ability follows




1
  • Mechanism: The higher electronegativity of Chlorine stabilizes the anionic intermediate more effectively than Bromine.[1][2]

  • Practical Consequence: 2,3-Dichloroquinoxaline (DCQX) is the standard building block. Replacing it with 2,3-dibromoquinoxaline rarely offers a kinetic advantage sufficient to justify the higher cost and lower atom economy.

Palladium-Catalyzed Cross-Couplings (Suzuki/Buchwald)

Winner: Context Dependent (Regioselectivity is Key)

This is where the "Expert" distinction is critical.

  • Benzenoid Ring (Positions 5-8): Bromo is strictly required.[2] Chloro-substituents at these positions are often inert under standard Suzuki conditions (

    
    , 
    
    
    ).
  • Pyrazine Ring (Positions 2-3): Chloro is highly active.[2] In fact, in 6-bromo-2-chloroquinoxaline , the C2-Cl site reacts preferentially over the C6-Br site in Suzuki couplings using specific ligand systems. This counter-intuitive selectivity allows for sequential functionalization.[1][2]

Lithium-Halogen Exchange

Winner: Bromo-derivatives (Exclusive)

  • Chloro-quinoxalines: Generally inert to

    
     exchange at low temperatures; competitive nucleophilic addition to the pyrazine ring (C2/C3) occurs instead, destroying the scaffold.
    
  • Bromo-quinoxalines: Undergo rapid Li-Hal exchange at -78°C (especially at positions 5-8), enabling quenching with electrophiles (aldehydes,

    
    , etc.).
    

Strategic Workflow: Regioselective Functionalization

The following diagram illustrates the divergent reactivity of a mixed-halogen scaffold (6-bromo-2-chloroquinoxaline ), a common scenario in drug discovery.

QuinoxalineReactivityStart6-Bromo-2-chloroquinoxalineSuzukiPd-Catalyzed Coupling(Suzuki-Miyaura)Start->Suzuki Boronic Acid Pd(0)LiExLi-Halogen Exchange(n-BuLi, -78°C)Start->LiEx n-BuLi ElectrophileSNArSNAr(Amines/Thiols)Start->SNAr H-Nu BaseProd1Product A:2-Aryl-6-bromoquinoxaline(C2-Cl reacts FIRST)Suzuki->Prod1Prod2Product B:2-Chloro-6-lithioquinoxaline(C6-Br reacts EXCLUSIVELY)LiEx->Prod2Prod3Product C:2-Amino-6-bromoquinoxaline(C2-Cl reacts EXCLUSIVELY)SNAr->Prod3

Figure 1: Divergent reactivity pathways for 6-bromo-2-chloroquinoxaline. Note the reversal of standard oxidative addition trends in the Pd-pathway due to C2-activation.[1]

Experimental Protocols

Protocol A: Selective Mono-substitution of 2,3-Dichloroquinoxaline

Target: Synthesis of 2-amino-3-chloroquinoxaline derivatives. Rationale: Controlling stoichiometry is critical to prevent di-substitution. The first chlorine activates the ring; once replaced by an electron-donating amine, the second chlorine becomes deactivated.[1]

  • Preparation: Dissolve 2,3-dichloroquinoxaline (1.0 equiv) in anhydrous THF or EtOH (0.2 M).

  • Temperature Control: Cool the solution to 0°C (ice bath). Note: Room temperature often leads to ~10% di-substituted impurity.

  • Nucleophile Addition: Add the amine (1.05 equiv) dropwise.[1][2] If using an amine salt, add DIPEA (2.5 equiv).[2]

  • Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc).[2] The mono-substituted product is typically more polar than the starting material but less polar than the di-substituted byproduct.[1]

  • Workup: Pour into ice water. The product often precipitates.[1][2] Filter and wash with cold water.[1][2] If no precipitate, extract with DCM.[2]

  • Yield: Typically 85–95%.[1][2]

Protocol B: Site-Selective Suzuki Coupling (C2-Cl vs C6-Br)

Target: Functionalization of C2-Cl in the presence of C6-Br. Rationale: Use of electron-rich, bulky ligands (e.g.,

  • Reagents: Combine 6-bromo-2-chloroquinoxaline (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
      (2.0 equiv) in 1,4-Dioxane/Water  (4:1).
    
  • Catalyst System: Add

    
      (3-5 mol%) or 
    
    
    /
    
    
    .
  • Conditions: Degas with Argon. Heat to 60–80°C . Caution: Temperatures >100°C may promote reaction at the C6-Br site.[1]

  • Validation: Monitor by HPLC/LC-MS. The C2-arylated product forms first.[1][2] Stop reaction immediately upon consumption of starting material to preserve the C6-Br handle.[1][2]

Decision Matrix: When to Use Which?

Application ScenarioRecommended HalogenReasoning
Routine

Library Gen.
Chloro Cheaper, highly reactive at C2/C3, easier to handle.
C-C Bond at C2/C3 (Suzuki) Chloro Sufficiently reactive; avoids cost of bromo-analogs.[2]
C-C Bond at C5-C8 (Suzuki) Bromo Chloro is too inert at benzenoid positions without specialized ligands.[2]
Li-Halogen Exchange Bromo Chloro does not undergo exchange cleanly; Bromo is mandatory.[2]
Sequential Functionalization Mixed (Cl & Br) Use 2-Cl-6-Br scaffolds to react at C2 (Pd/SNAr) then C6 (Li/Pd).

References

  • Selectivity in Pd-Catalyzed Couplings:Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Discusses C2-Cl preference over C6-Br).

    • SNAr Mechanisms:Nucleophilic Aromatic Substitution: Introduction and Mechanism.

      • Lithium-Halogen Exchange:The Mechanism of Lithium-Halogen Exchange.

        • Sequential Functionalization:Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.

          • 2,3-Dichloroquinoxaline Versatility:2,3-Dichloroquinoxaline as a versatile building block for heteroarom

            Safety Operating Guide

            A Comprehensive Guide to the Proper Disposal of 4,8-Dichloroimidazo[1,5-a]quinoxaline

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides an in-depth, procedural framework for the safe handling and disposal of 4,8-Dichloroimidazo[1,5-a]quinoxaline. As a chlorinated, nitrogen-containing heterocyclic compound, this substance requires rigorous safety protocols to mitigate risks to personnel and the environment. This document is intended for drug development professionals, researchers, and scientists who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety principles for halogenated organic waste and are designed to ensure compliance and laboratory safety.

            Core Principles: Hazard Identification and Risk Assessment

            Understanding the inherent risks of 4,8-Dichloroimidazo[1,5-a]quinoxaline is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a dichloro-substituted imidazoquinoxaline allows for a robust hazard assessment based on analogous compounds like 2,3-Dichloroquinoxaline.[1][2] The primary hazards are associated with its toxicity and the environmental impact of halogenated organic compounds.

            Key Hazard Profile:

            • Toxicity: Assumed to be toxic if swallowed, based on data for similar chloro-quinoxaline structures.[1][3]

            • Irritation: Causes skin and serious eye irritation.[1][3]

            • Respiratory Effects: May cause respiratory irritation upon inhalation of dust or fumes.[1][3]

            • Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2]

            This profile necessitates handling the compound with appropriate personal protective equipment (PPE) within a controlled environment, such as a certified chemical fume hood.

            Hazard Summary & Precautionary Measures
            GHS Hazard Statements
            Primary Routes of Exposure
            Required Engineering Controls
            Minimum Personal Protective Equipment (PPE)
            Incompatible Materials

            The Primary Disposal Pathway: Professional Waste Management

            The most secure and universally recommended method for the disposal of 4,8-Dichloroimidazo[1,5-a]quinoxaline is through a licensed and approved hazardous waste disposal contractor.[1][2] This approach ensures compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[4][5]

            Operational Steps for Professional Disposal:

            • Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6] Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[6]

            • Containerization: Use a robust, chemically compatible container with a secure, tight-fitting lid to prevent the release of vapors.[6]

            • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must include:

              • The words "Hazardous Waste."

              • The full chemical name: "4,8-Dichloroimidazo[1,5-a]quinoxaline" and any solvents used. Do not use abbreviations.[6]

              • An accurate list of all components and their approximate concentrations.

              • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

            • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2]

            • Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a certified hazardous waste contractor.

            In-Lab Chemical Treatment for Small-Scale Waste (Advanced Users Only)

            For minute quantities, chemical degradation can be an effective pre-treatment step to render the compound less hazardous before collection. These procedures must be performed by highly trained personnel with a thorough understanding of the reaction chemistry and associated risks.

            Causality Behind Chemical Treatment: The goal of in-lab treatment is to break down the stable, chlorinated heterocyclic ring system into smaller, less toxic molecules. This is typically achieved through aggressive chemical reactions like oxidation or hydrolysis that cleave the carbon-chlorine and carbon-nitrogen bonds.

            Protocol 3.1: Oxidative Degradation using Fenton's Reagent

            Fenton's reagent generates highly reactive hydroxyl radicals (•OH) that can mineralize many aromatic and halogenated organic compounds.[7] This method is effective but can be exothermic and must be performed with extreme care.

            Materials:

            • Waste 4,8-Dichloroimidazo[1,5-a]quinoxaline (dissolved in a minimal amount of a water-miscible solvent if solid).

            • 30% Hydrogen Peroxide (H₂O₂).

            • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O).

            • Sulfuric acid (H₂SO₄) for pH adjustment.

            • Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) for final neutralization.

            • Stir plate, stir bar, and a three-neck flask equipped with a dropping funnel and a thermometer.

            Step-by-Step Methodology:

            • Setup: Perform the entire procedure in a chemical fume hood. Place the reaction flask in an ice bath on a stir plate.

            • Acidification: Dilute the aqueous waste stream or solution containing the compound with water and acidify to pH 3-4 with sulfuric acid.

            • Catalyst Addition: Add the iron(II) sulfate catalyst to the solution and stir until dissolved. A typical molar ratio is 1:5 to 1:10 (Fe²⁺:H₂O₂).

            • Controlled Oxidation: Slowly add the 30% hydrogen peroxide from the dropping funnel. This reaction is exothermic. Monitor the temperature closely and maintain it below 50°C. Add the peroxide dropwise to control the reaction rate and prevent splashing or volatilization of the waste.[7]

            • Reaction Time: After all the peroxide is added, remove the ice bath and allow the mixture to stir at room temperature for several hours (or overnight) to ensure complete degradation.

            • Verification & Neutralization: Test the solution for residual peroxides using peroxide test strips. Once peroxides are depleted, slowly neutralize the solution to pH 6-8 with sodium or calcium hydroxide.

            • Final Disposal: The resulting solution, containing simple organic acids and inorganic salts, can be collected for disposal as aqueous chemical waste.

            Protocol 3.2: Alkaline Hydrolysis

            For certain chlorinated compounds, alkaline hydrolysis can replace the chlorine atoms with hydroxyl groups, reducing toxicity. This requires elevated temperatures and pressure or extended reaction times.

            Materials:

            • Waste 4,8-Dichloroimidazo[1,5-a]quinoxaline.

            • Concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

            • A high-boiling point, water-miscible solvent like ethylene glycol, if necessary.

            • Round-bottom flask with a reflux condenser.

            Step-by-Step Methodology:

            • Setup: In a chemical fume hood, combine the waste material with an excess of the aqueous or alcoholic strong base in the round-bottom flask.

            • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) if a suitable method is available.

            • Cooling & Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess base with an acid (e.g., hydrochloric acid).

            • Disposal: The resulting neutralized solution should be collected and disposed of through your institution's hazardous waste program.

            Disposal Decision Workflow

            The following diagram outlines the logical steps for determining the correct disposal procedure for 4,8-Dichloroimidazo[1,5-a]quinoxaline.

            DisposalWorkflow Disposal Decision Workflow for 4,8-Dichloroimidazo[1,5-a]quinoxaline Start Start: Waste Generated Check_Type Identify Waste Type Start->Check_Type Spill Accidental Spill Check_Type->Spill Spill Routine Routine Lab Waste Check_Type->Routine Routine Spill_Proc Follow Spill & Emergency Procedures (Section 5) Spill->Spill_Proc Check_Quantity Assess Quantity Routine->Check_Quantity Primary_Disposal Primary Disposal Pathway: Segregate, Containerize, Label for Professional Disposal (Section 2) Spill_Proc->Primary_Disposal Small_Qty Small Quantity (<5g or <50mL) Check_Quantity->Small_Qty Small Large_Qty Large Quantity or Undiluted Solid Check_Quantity->Large_Qty Large Check_Expertise Personnel Trained for Chemical Degradation? Small_Qty->Check_Expertise Large_Qty->Primary_Disposal Expert_Yes Yes Check_Expertise->Expert_Yes Yes Expert_No No / Uncertain Check_Expertise->Expert_No No In_Lab_Treat Perform In-Lab Chemical Treatment (Section 3) Expert_Yes->In_Lab_Treat Expert_No->Primary_Disposal Collect_Treated Collect Treated Waste for Final Professional Disposal In_Lab_Treat->Collect_Treated End End: Waste Disposed Primary_Disposal->End Collect_Treated->Primary_Disposal

            Caption: Decision workflow for selecting the appropriate disposal method.

            Spill and Emergency Procedures

            Accidental spills must be managed immediately to prevent exposure and environmental contamination.

            Personal Protective Equipment (PPE) for Spills:

            • Double-gloving with chemical-resistant gloves.

            • Splash goggles and a face shield.

            • A disposable, back-closing gown.

            • If dealing with a large quantity of dust, a NIOSH-approved respirator is required.

            Spill Cleanup Protocol:

            • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

            • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill kit) to prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid generating dust.[1]

            • Cleanup: Carefully collect the spilled material and absorbent using non-sparking tools (e.g., plastic dustpan). Do not dry sweep.[8]

            • Decontamination: Clean the affected area thoroughly with soap and water.

            • Disposal: Place all contaminated materials (absorbent, gloves, towels) into a sealed, labeled hazardous waste container for professional disposal.[1]

            • Reporting: Report the incident to your EHS department immediately.

            In case of personal exposure, follow these first-aid measures and seek immediate medical attention:

            • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

            • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[1]

            • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

            • Ingestion: If swallowed, give two glasses of water to drink. Immediately call a poison center or doctor. [3]

            References

            • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved from Sciencemadness Wiki.
            • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18). Retrieved from Thermo Fisher Scientific.
            • SAFETY DATA SHEET - MilliporeSigma. (2025, September 22). Retrieved from MilliporeSigma.
            • SAFETY DATA SHEET. (n.d.). Retrieved from Generic Supplier.
            • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from University of Delaware.
            • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from US Environmental Protection Agency.
            • EPA Hazardous Waste Codes | UGA Environmental Safety Division. (n.d.). Retrieved from University of Georgia Environmental Safety Division.
            • Quinoxaline - Apollo Scientific. (2023, August 2). Retrieved from Apollo Scientific.

            Sources

            Personal protective equipment for handling 4,8-Dichloroimidazo[1,5-a]quinoxaline

            Author: BenchChem Technical Support Team. Date: February 2026

            Comprehensive Safety and Handling Guide: 4,8-Dichloroimidazo[1,5-a]quinoxaline

            A Senior Application Scientist's Procedural Guide for Researchers

            This document provides essential safety protocols and logistical guidance for the handling and disposal of 4,8-Dichloroimidazo[1,5-a]quinoxaline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the known hazards of structurally analogous chlorinated heterocyclic compounds.[1] Prudence dictates treating this compound with a high degree of caution, assuming it may possess similar toxicological properties.

            Hazard Assessment: An Analog-Based Approach

            The quinoxaline scaffold and its chlorinated derivatives present a range of potential health risks. Notably, compounds like 2,3-dichloroquinoxaline are classified as toxic if swallowed, causing serious skin and eye irritation, and potentially leading to respiratory irritation.[2][3] Therefore, it is imperative to handle 4,8-Dichloroimidazo[1,5-a]quinoxaline with stringent safety measures to mitigate these anticipated hazards.

            Potential Hazards:

            • Acute Toxicity (Oral): Assumed to be toxic if ingested.[2]

            • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation upon contact.[2][4]

            • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

            • Carcinogenicity and Mutagenicity: While not confirmed for this specific molecule, related heterocyclic compounds are sometimes classified as potential carcinogens, warranting a cautious approach.[1]

            Personal Protective Equipment (PPE): A Multi-Layered Defense

            A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling 4,8-Dichloroimidazo[1,5-a]quinoxaline.

            PPE Component Specification Rationale
            Hand Protection Double-gloving with chemically resistant nitrile gloves.Provides a robust barrier against skin absorption. Double-gloving minimizes risk in case of a breach in the outer glove.[5]
            Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[5]
            Respiratory Protection A NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator at a minimum. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[5]Prevents the inhalation of fine powders or aerosols that can cause respiratory irritation.[2][3]
            Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant lab coat is an alternative for low-risk procedures.[5]Protects personal clothing and skin from contamination. The design ensures maximum coverage.
            Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and the subsequent tracking of the compound outside the laboratory.[5]

            Experimental Workflow: Safe Handling Protocols

            All manipulations involving 4,8-Dichloroimidazo[1,5-a]quinoxaline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

            Donning PPE: A Step-by-Step Protocol

            A structured approach to putting on PPE is crucial to avoid contamination.

            • Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring it is securely fastened.

            • Respiratory Protection: Don the appropriate respirator and perform a user seal check.

            • Eye and Face Protection: Put on safety goggles, followed by a face shield.

            • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves over the first.[5]

            • Shoe Covers: Put on disposable shoe covers before entering the designated work area.

            Doffing PPE: Preventing Cross-Contamination

            The removal of PPE must be done carefully to avoid contact with any contaminants.

            • Shoe Covers: Remove and discard shoe covers in a designated waste container before leaving the work area.

            • Outer Gloves: Remove the outer pair of gloves, turning them inside out, and dispose of them.

            • Gown/Lab Coat: Unfasten the gown and remove it by rolling it down from the shoulders, touching only the inside surface.

            • Eye and Face Protection: Remove the face shield and goggles from the back to the front.

            • Respiratory Protection: Remove the respirator.

            • Inner Gloves: Remove the inner pair of gloves and dispose of them.

            • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

            Engineering Controls and Disposal Plan

            Engineering Controls
            • Ventilation: All work must be performed in a properly functioning chemical fume hood.[6][7]

            • Designated Area: Establish a designated area for handling 4,8-Dichloroimidazo[1,5-a]quinoxaline. Cover the work surface with disposable, absorbent bench paper.[1]

            • Safety Equipment: An eyewash station and safety shower must be readily accessible.[8]

            Disposal Plan

            Proper disposal is critical to prevent environmental contamination and accidental exposure.

            • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and bench paper, must be collected in a clearly labeled, sealed hazardous waste container.

            • Liquid Waste: Solutions containing 4,8-Dichloroimidazo[1,5-a]quinoxaline should be collected in a designated, sealed, and properly labeled hazardous waste container.

            • Disposal Method: All waste must be disposed of through a licensed waste disposal company, following all local and national regulations.[6]

            Emergency Procedures

            • Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Wear appropriate PPE, including respiratory protection, before cleaning up with an inert absorbent material.[5][7]

            • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[2][4] Seek medical attention.

            • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

            • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

            • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

            Visualizing PPE Selection Logic

            The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

            PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Phase Start Start: Handling 4,8-Dichloroimidazo [1,5-a]quinoxaline Risk_Assessment Assess Procedure: - Quantity of material - Potential for aerosolization - Duration of handling Start->Risk_Assessment Low_Risk Low Risk Procedure: - Small quantities (<1g) - No aerosolization (e.g., preparing dilute solutions) Risk_Assessment->Low_Risk Low Potential for Exposure High_Risk High Risk Procedure: - Large quantities (>1g) - High potential for aerosolization (e.g., weighing powder, sonicating) Risk_Assessment->High_Risk High Potential for Exposure Standard_PPE Standard PPE: - Double nitrile gloves - Safety goggles & face shield - Chemical-resistant lab coat - N100/P100 respirator Low_Risk->Standard_PPE Enhanced_PPE Enhanced PPE: - Double nitrile gloves - Safety goggles & face shield - Disposable gown - PAPR High_Risk->Enhanced_PPE Proceed Proceed with Experiment in Chemical Fume Hood Standard_PPE->Proceed Enhanced_PPE->Proceed

            Caption: PPE Selection Workflow for Handling 4,8-Dichloroimidazo[1,5-a]quinoxaline.

            References

            • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.
            • Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem.
            • SAFETY DATA SHEET - MilliporeSigma.
            • SAFETY DATA SHEET - Fisher Scientific.
            • SAFETY DATA SHEET - Thermo Fisher Scientific.
            • 2 - SAFETY DATA SHEET.
            • SAFETY DATA SHEET - TCI Chemicals.
            • Safety Data Sheet - TargetMol.
            • Chlorine Safety - TDI.Texas.gov.

            Sources

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.